Product packaging for Ziprasidone D8(Cat. No.:CAS No. 1126745-58-1)

Ziprasidone D8

Katalognummer: B1139300
CAS-Nummer: 1126745-58-1
Molekulargewicht: 421.0 g/mol
InChI-Schlüssel: MVWVFYHBGMAFLY-UFBJYANTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ziprasidone-d8 is intended for use as an internal standard for the quantification of ziprasidone by GC- or LC-MS. Ziprasidone is an atypical antipsychotic. It is an agonist of the serotonin (5-HT) receptor subtype 5-HT1A (EC50 = 36.31 nM for inhibition of forskolin-induced adenylate cyclase activity in HeLa cells expressing human receptors), as well as an inverse agonist of 5-HT1D receptors (IC50 = 2.69 nM) and a partial agonist of 5-HT1B receptors (EC50 = 6.17 nM) in [35S]GTPγS binding assays. Ziprasidone is an antagonist at 5-HT2A and dopamine D2 receptors (Kis = 1.15 and 1.29 nM, respectively) in cell-based assays. It inhibits d-amphetamine-induced hyperactivity and apomorphine-induced stereotypy in rats (ID50s = 1.53 and 2.43 mg/kg, respectively). Formulations containing ziprasidone have been used in the treatment of schizophrenia and bipolar I disorder.>Ziprasidone D8 is deuterium labeled Ziprasidone, which is a combined 5-HT (serotonin) and dopamine receptor antagonist which exhibits potent effects of antipsychotic activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClN4OS B1139300 Ziprasidone D8 CAS No. 1126745-58-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWVFYHBGMAFLY-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126745-58-1
Record name 1126745-58-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ziprasidone D8 chemical structure and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ziprasidone-d8, a deuterated analog of the atypical antipsychotic Ziprasidone. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the precise quantification of Ziprasidone in biological matrices. This document outlines its chemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and presents a visual representation of its chemical structure.

Core Chemical and Physical Data

The fundamental properties of Ziprasidone-d8 are summarized in the table below, offering a quick reference for researchers.

PropertyValue
Molecular Formula C21H13D8ClN4OS[1][2][3][4][5]
Molecular Weight 420.98 g/mol [2][3][5]
CAS Number 1126745-58-1[1]
Formal Name 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one[1]
Synonyms CP-88059-d8, [2H8]-Ziprasidone[1][4]
Purity ≥99% deuterated forms (d1-d8)[1]
Physical Form Solid[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Predicted Density 1.4±0.1 g/cm³[4]
Predicted Boiling Point 554.8±50.0 °C at 760 mmHg[4]
Predicted Flash Point 289.3±30.1 °C[4]

Chemical Structure of Ziprasidone-d8

The following diagram illustrates the two-dimensional chemical structure of Ziprasidone-d8, highlighting the positions of the eight deuterium atoms.

Ziprasidone_D8_Structure cluster_piperazine cluster_indolinone cluster_benzisothiazole N1 N C1 C(D)₂ N1->C1 C2 C(D)₂ C1->C2 N2 N C2->N2 C3 C(D)₂ N2->C3 C13 C N2->C13 C4 C(D)₂ C3->C4 C4->N1 C5 C C6 C C5->C6 C_ethyl1 CH₂ C5->C_ethyl1 C7 C C6->C7 Cl Cl C6->Cl C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C9->C11 C10->C5 N3 N-H C11->N3 C12 C=O N3->C12 C12->C10 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 C17 C C16->C17 C18 C C17->C18 C18->C13 S S C18->S N4 N S->N4 N4->C13 C_ethyl2 CH₂ C_ethyl1->C_ethyl2 C_ethyl2->N1

Chemical structure of Ziprasidone-d8.

Experimental Protocol: Quantification of Ziprasidone in Human Plasma by LC-MS/MS

This section details a validated method for the quantification of Ziprasidone in human plasma using Ziprasidone-d8 as an internal standard. This protocol is adapted from established bioanalytical methods.[1][2]

Preparation of Standard and Internal Standard Stock Solutions
  • Ziprasidone Stock Solution (1000 µg/mL): Accurately weigh 5.00 mg of Ziprasidone working standard and transfer it into a 5 mL volumetric flask. Dissolve the standard in 2.5 mL of methanol and make up the volume to the mark with methanol.[1]

  • Ziprasidone-d8 Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 5.00 mg of Ziprasidone-d8 and transfer it into a 5 mL volumetric flask. Dissolve the standard in 2.5 mL of methanol and make up the volume to the mark with methanol.[1]

  • Working Internal Standard Solution (100 ng/mL): Further dilute the Ziprasidone-d8 stock solution to a final concentration of 100 ng/mL.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw frozen human plasma samples and vortex to ensure homogeneity.[1]

  • Pipette 100 µL of the plasma sample into a clean vial.[1]

  • Add 50 µL of the 100 ng/mL Ziprasidone-d8 internal standard solution to all samples, except for the blank plasma sample.[1]

  • Add 100 µL of a suitable buffer (e.g., Buffer-2 as mentioned in the reference) to all samples and vortex.[1]

  • Perform liquid-liquid extraction by adding an appropriate organic solvent.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5 µm.[1][2]

    • Mobile Phase: Acetonitrile and a buffer solution (e.g., Buffer-1) in a ratio of 85:15 (v/v).[1][2]

    • Diluent: 50% Acetonitrile in water.[1][2]

    • Flow Rate: As optimized for the specific system.

    • Column Temperature: Ambient or as specified.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ziprasidone: m/z 413.00 → 193.99[1]

      • Ziprasidone-d8 (IS): m/z 421.10 → 193.98[1]

    • Collision Energy: 30 eV for both transitions.[1]

Method Validation and Data Analysis

The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The concentration of Ziprasidone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve. The linear range for this method has been reported to be from 0.2980 ng/mL to 201.4820 ng/mL.[1][2] Data acquisition and processing are performed using appropriate software, such as Mass Lynx.[1][2]

Logical Workflow for Bioanalytical Method

The following diagram illustrates the logical workflow for the quantification of Ziprasidone in a biological sample using Ziprasidone-d8.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Ziprasidone-d8 (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Workflow for Ziprasidone quantification.

References

A Technical Guide to the Synthesis and Isotopic Purity of Deuterated Ziprasidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated Ziprasidone, with a focus on achieving high isotopic purity. It outlines established synthetic routes for Ziprasidone and proposes a strategy for deuterium incorporation. Furthermore, it details the analytical methodologies crucial for verifying isotopic enrichment and ensuring the final product's quality. This document also includes a summary of Ziprasidone's mechanism of action, relevant to its application as an atypical antipsychotic.

Introduction to Ziprasidone and Deuteration

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic effect is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][5] Like many pharmaceuticals, Ziprasidone undergoes extensive metabolism in the body, primarily mediated by aldehyde oxidase and, to a lesser extent, CYP3A4.[1][6]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter a molecule's pharmacokinetic properties.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. Potential advantages of deuterated pharmaceuticals include an improved metabolic profile, increased half-life, and enhanced oral bioavailability, which may lead to a reduction in side effects or more convenient dosing regimens.[7][8]

Mechanism of Action: Receptor Binding Profile

Ziprasidone's efficacy stems from its unique and high-affinity binding to a range of neurotransmitter receptors.[1][2] It acts as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[5] Additionally, it moderately inhibits the synaptic reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.[4][5] Its relatively low affinity for histaminergic H1 and adrenergic α1 receptors may explain the lower incidence of side effects like sedation and orthostatic hypotension compared to other antipsychotics.[4][6]

The following diagram illustrates the primary signaling pathways affected by Ziprasidone.

Ziprasidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Reuptake Norepinephrine Transporter (NET) Antidepressant Effect Antidepressant Effect NE_Reuptake->Antidepressant Effect SER_Reuptake Serotonin Transporter (SERT) SER_Reuptake->Antidepressant Effect D2_Receptor Dopamine D2 Receptor ↓ Positive Symptoms ↓ Positive Symptoms D2_Receptor->↓ Positive Symptoms HT2A_Receptor Serotonin 5-HT2A Receptor ↓ Negative Symptoms ↓ Negative Symptoms HT2A_Receptor->↓ Negative Symptoms HT1A_Receptor Serotonin 5-HT1A Receptor Anxiolytic/\nAntidepressant Effect Anxiolytic/ Antidepressant Effect HT1A_Receptor->Anxiolytic/\nAntidepressant Effect Alpha1_Receptor Adrenergic α1 Receptor H1_Receptor Histamine H1 Receptor Ziprasidone Ziprasidone Ziprasidone->NE_Reuptake Inhibitor Ziprasidone->SER_Reuptake Inhibitor Ziprasidone->D2_Receptor Antagonist Ziprasidone->HT2A_Receptor Antagonist Ziprasidone->HT1A_Receptor Agonist Ziprasidone->Alpha1_Receptor Antagonist (low affinity) Ziprasidone->H1_Receptor Antagonist (moderate affinity)

Ziprasidone's primary receptor interactions and effects.

Table 1: Receptor Binding Affinities (Ki, nM) of Ziprasidone

Receptor Binding Affinity (Ki, nM)
Serotonin 5-HT2A 0.4[5]
Serotonin 5-HT2C 1.3[5]
Serotonin 5-HT1D 2[5]
Serotonin 5-HT1A 3.4[5]
Dopamine D2 4.8[5]
Dopamine D3 7.2[5]
Adrenergic α1 10[5]

| Histamine H1 | 47[5] |

Synthesis of Deuterated Ziprasidone

While specific patents for deuterated Ziprasidone are not publicly detailed, a viable synthetic route can be proposed by adapting established methods for the non-deuterated parent compound. The core synthesis of Ziprasidone typically involves the coupling of two key intermediates: 5-(2-chloroethyl)-6-chloro-1,3-dihydroindol-2-one (CEI) and 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) .

Proposed Synthetic Strategy for Deuteration

The most logical position for deuteration to impact metabolism would be on the ethyl linker connecting the piperazine and oxindole rings, as this area is susceptible to metabolic modification. Therefore, a deuterated version of the CEI intermediate, specifically 5-(2-chloroethyl-d4)-6-chloro-1,3-dihydroindol-2-one (CEI-d4) , is the target.

The following workflow outlines the proposed synthesis, purification, and analysis process.

Deuterated_Ziprasidone_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Isotopic & Chemical Purity Analysis Start 6-Chlorooxindole Acylation Friedel-Crafts Acylation (Chloroacetyl-d2 Chloride) Start->Acylation Reduction Reduction (e.g., NaBD4) Acylation->Reduction Intermediate 1-d2 Coupling Nucleophilic Substitution with BITP Reduction->Coupling CEI-d4 Intermediate Crude Crude Ziprasidone-d4 Coupling->Crude Recrystallization Recrystallization (e.g., from THF) Crude->Recrystallization Pure Pure Ziprasidone-d4 Recrystallization->Pure HRMS High-Resolution MS (HR-MS) Pure->HRMS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Pure->NMR HPLC HPLC Pure->HPLC Final Final Product: Deuterated Ziprasidone HRMS->Final Confirms Isotopic Enrichment NMR->Final Confirms Deuterium Position & Structural Integrity HPLC->Final Confirms Chemical Purity

Proposed workflow for synthesis and analysis of deuterated Ziprasidone.
Experimental Protocols

The following protocols are based on established syntheses of Ziprasidone and have been adapted to incorporate deuterium.

Step 1: Synthesis of 6-chloro-5-(chloroacetyl-d2)-1,3-dihydro-2H-indol-2-one (Intermediate 1-d2) This step is a modification of the Friedel-Crafts acylation described in patents such as EP1476162B1.[9]

  • To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 6-chloro-1,3-dihydro-2H-indol-2-one.

  • Slowly add chloroacetyl-d2 chloride (ClCOCD2Cl) to the mixture while maintaining a low temperature.

  • Allow the reaction to stir at room temperature until completion, monitored by TLC or HPLC.

  • Quench the reaction by carefully pouring it over an ice/water mixture.

  • Extract the product with an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 5-(2-chloroethyl-1,1-d2)-6-chloro-1,3-dihydro-2H-indol-2-one (CEI-d2) This step involves the reduction of the keto group from the previous intermediate.

  • Dissolve the crude Intermediate 1-d2 in a suitable solvent like tetrahydrofuran (THF).

  • Treat the solution with a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce two additional deuterium atoms. The subsequent step involves converting the resulting hydroxyl group to a chloride.

  • Alternatively, a more direct reduction of the carbonyl can be achieved using a reagent like triethylsilane-d1 (Et3SiD) in the presence of a strong acid.

  • Work up the reaction appropriately to isolate the CEI-d2 intermediate. Purification can be achieved via recrystallization.[10]

Step 3: Synthesis of Ziprasidone-d4 This is the final coupling step, as detailed in various patents.[11]

  • In a reaction vessel, combine the deuterated intermediate CEI-d4, 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) or its hydrochloride salt, a base (e.g., sodium carbonate), and a catalyst (e.g., sodium bromide or iodide) in a high-boiling polar aprotic solvent like dimethylacetamide.[11]

  • Heat the mixture to 95-100°C and stir for several hours until the reaction is complete.[11]

  • Cool the reaction mixture and add water to precipitate the crude Ziprasidone-d4 free base.[11]

  • Filter the solid, wash with water, and dry.

  • Further purification is achieved by recrystallizing the crude product from a solvent such as tetrahydrofuran (THF).

Isotopic Purity Analysis

Ensuring high isotopic purity is critical for deuterated drugs. A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for this characterization.[12][13]

Table 2: Analytical Techniques for Purity Assessment

Technique Purpose Key Information Provided
HR-MS (e.g., ESI-HRMS) Isotopic Enrichment - Determines the relative abundance of different isotopologs (D0, D1, D2, D3, D4, etc.).[14][15]- Calculation of the percentage of isotopic purity.[14]
NMR Spectroscopy Structural Integrity & Deuterium Position - ¹H NMR: Disappearance of signals corresponding to the positions of deuteration.- ²H NMR: Appearance of signals confirming the presence and location of deuterium.- ¹³C NMR: Can show splitting patterns indicative of adjacent deuterium atoms.

| HPLC | Chemical Purity | - Quantifies the amount of non-isotopic impurities (e.g., starting materials, by-products).- Ensures the final product meets pharmaceutical standards for chemical purity (e.g., >99%). |

Protocol for Isotopic Purity by HR-MS
  • Prepare a dilute solution of the purified deuterated Ziprasidone in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly into an ESI-HRMS instrument or analyze via LC-HRMS.[14]

  • Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range of the protonated molecular ion [M+H]⁺.

  • Identify the ion cluster corresponding to the different isotopologs (e.g., [M(d0)+H]⁺, [M(d1)+H]⁺, [M(d2)+H]⁺, [M(d3)+H]⁺, [M(d4)+H]⁺).

  • Calculate the isotopic purity by integrating the peak areas of the relevant ions. The isotopic purity for the d4 species is calculated as:

    • % Purity (d4) = [Area(d4) / (Area(d0) + Area(d1) + ... + Area(d4))] x 100

Protocol for Structural Integrity by NMR
  • Dissolve a sample of the deuterated Ziprasidone in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire ¹H NMR and ¹³C NMR spectra. In the ¹H spectrum, the integration of the signals for the ethyl protons should be significantly diminished or absent, confirming successful deuteration.

  • Acquire a ²H NMR spectrum. This will show a signal at the chemical shift corresponding to the ethyl group, providing direct evidence of deuterium incorporation at the desired position.

By combining these synthetic and analytical strategies, deuterated Ziprasidone can be produced with high chemical and isotopic purity, making it suitable for further investigation in research and drug development settings.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Ziprasidone D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Ziprasidone D8, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug, Ziprasidone. This document details the key fragment ions, proposes a fragmentation pathway, and outlines a typical experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ziprasidone is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Accurate determination of its concentration in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This compound, a stable isotope-labeled analog of Ziprasidone, serves as an ideal internal standard in LC-MS/MS assays due to its similar chemical and physical properties to the parent drug, ensuring reliable and precise quantification. Understanding the fragmentation pattern of this compound is fundamental for developing robust and specific analytical methods.

Mass Spectrometry Fragmentation Pattern of this compound

Under positive ion electrospray ionization (ESI) conditions, this compound readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 421.2. Collision-induced dissociation (CID) of this precursor ion yields a characteristic pattern of product ions. The primary fragmentation pathway involves the cleavage of the piperazine ring and the ethyl side chain.

Quantitative Data Summary

The prominent product ions observed in the tandem mass spectrum of this compound are summarized in the table below. The data is compiled from various analytical studies and represents the most consistently reported fragments.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment StructureRelative Abundance
421.2194.03-(piperazin-1-yl)-1,2-benzisothiazoleHigh
421.2185.16-chloro-5-(2-aminoethyl-d8)-1,3-dihydro-2H-indol-2-oneModerate
421.2227.16-chloro-5-(2-(piperazin-1-yl-d8)ethyl)-1,3-dihydro-2H-indol-2-oneLow

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule is initiated by the cleavage of the bond between the piperazine ring and the ethyl side chain. This leads to the formation of the two major product ions.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z 421.2 frag1 m/z 194.0 3-(piperazin-1-yl)-1,2-benzisothiazole precursor->frag1 Cleavage of C-N bond frag2 m/z 185.1 6-chloro-5-(2-aminoethyl-d8)-1,3-dihydro-2H-indol-2-one precursor->frag2 Cleavage of C-N bond frag3 m/z 227.1 6-chloro-5-(2-(piperazin-1-yl-d8)ethyl)-1,3-dihydro-2H-indol-2-one precursor->frag3 Cleavage of benzisothiazole ring

Proposed fragmentation pathway of this compound.

The most abundant product ion at m/z 194.0 corresponds to the intact 3-(piperazin-1-yl)-1,2-benzisothiazole moiety. The fragment at m/z 185.1 represents the deuterated 6-chloro-5-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one portion of the molecule. A less intense fragment at m/z 227.1, corresponding to the deuterated piperazine ethyl side chain attached to the indolinone ring, can also be observed.

Experimental Protocol

A typical experimental workflow for the analysis of this compound involves liquid chromatography separation followed by tandem mass spectrometry detection.

G cluster_workflow Experimental Workflow sample_prep Sample Preparation (e.g., Protein Precipitation or Liquid-Liquid Extraction) lc_separation Liquid Chromatography (Reversed-Phase C18 column) sample_prep->lc_separation ms_analysis Tandem Mass Spectrometry (Positive ESI, MRM mode) lc_separation->ms_analysis data_acquisition Data Acquisition and Processing ms_analysis->data_acquisition

A typical LC-MS/MS experimental workflow.
Sample Preparation

Biological samples (e.g., plasma, serum) are typically prepared using protein precipitation with a solvent like acetonitrile or methanol, or by liquid-liquid extraction with a suitable organic solvent. The internal standard, this compound, is added to the sample prior to extraction.

Liquid Chromatography
  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40 °C.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, monitoring the transition from the precursor ion to a specific product ion.

  • Precursor Ion: m/z 421.2 for this compound.

  • Product Ion(s): The primary product ion for quantification is typically m/z 194.0. Other ions can be used for confirmation.

  • Collision Energy: The collision energy is optimized to maximize the intensity of the desired product ion and may vary depending on the instrument used. Optimized collision energies have been reported in the range of 10-40 eV.[1]

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and collision gas) are optimized for maximum signal intensity.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry fragmentation of this compound. The well-defined fragmentation pattern, with the prominent product ion at m/z 194.0, allows for the development of highly selective and sensitive LC-MS/MS methods for the quantification of Ziprasidone in various matrices. The provided experimental protocol serves as a valuable starting point for researchers and scientists in the field of drug analysis and development. A thorough understanding of these principles is essential for ensuring the accuracy and reliability of bioanalytical data.

References

The Role of Ziprasidone-D8 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism and application of Ziprasidone-D8 as an internal standard in the quantitative analysis of the atypical antipsychotic drug, Ziprasidone. This guide is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practical methodologies for employing stable isotope-labeled internal standards in bioanalytical assays.

Core Mechanism of Ziprasidone-D8 as an Internal Standard

Ziprasidone-D8 is a deuterated analog of Ziprasidone, meaning that eight hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[1][2] This subtle modification is the cornerstone of its efficacy as an internal standard in mass spectrometry-based analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4]

The fundamental principle behind using a stable isotope-labeled internal standard like Ziprasidone-D8 is to correct for variations that can occur during sample preparation and analysis. Because Ziprasidone-D8 is chemically and physically almost identical to the analyte (Ziprasidone), it experiences similar losses during extraction, and exhibits comparable ionization efficiency in the mass spectrometer.[1] However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled Ziprasidone by the mass spectrometer.

By adding a known amount of Ziprasidone-D8 to every sample, including calibration standards and unknown samples, a ratio of the analyte's signal to the internal standard's signal can be calculated. This ratio is then used for quantification. This ratiometric approach effectively normalizes for any sample-to-sample variability, leading to enhanced precision, accuracy, and reliability of the analytical method.[5]

Analytical Applications and Quantitative Data

Ziprasidone-D8 is predominantly used in LC-MS/MS methods for the quantification of Ziprasidone in biological matrices such as human and rabbit plasma.[3][6] These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][3][4]

Below is a summary of key quantitative parameters from validated bioanalytical methods employing Ziprasidone-D8 as an internal standard.

ParameterZiprasidoneZiprasidone-D8Reference
Parent Ion (m/z) [M+H]⁺ 413.00, 413.2421.10, 421.2[3][7]
Product Ion (m/z) 193.99, 194.0193.98, 194.0[3][7]
Linearity Range 0.2980 - 201.4820 ng/mLN/A[3][4]
0.05 - 200.00 ng/mLN/A[6]
Intra-day Precision (% CV) 0.625 - 0.947%N/A[6]
Inter-day Precision (% CV) 2.182 - 3.198%N/A[6]
Overall Recovery 92.57%95.70%[6]

Experimental Protocols

A generalized experimental protocol for the quantification of Ziprasidone in plasma using Ziprasidone-D8 as an internal standard is outlined below. This is a synthesis of methodologies reported in the scientific literature.[3][4][6]

Preparation of Standard and Internal Standard Solutions
  • Ziprasidone Stock Solution: Accurately weigh 5.00 mg of Ziprasidone and dissolve it in methanol to a final concentration of 1000.00 µg/mL.[3]

  • Ziprasidone-D8 Stock Solution: Accurately weigh 5.00 mg of Ziprasidone-D8 and dissolve it in methanol to a final concentration of 1000.00 µg/mL.[3]

  • Ziprasidone-D8 Working Solution: Dilute the Ziprasidone-D8 stock solution with an appropriate solvent (e.g., 50% acetonitrile in water) to a final concentration of 100 ng/mL.[3]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of the plasma sample into a clean vial.

  • Add 50 µL of the Ziprasidone-D8 working solution (100 ng/mL) to all samples except for the blank.[3]

  • Vortex the samples to ensure complete mixing.

  • Add 100 µL of a suitable buffer to all samples and vortex.[3]

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., 20% methylene dichloride in pentane).[8]

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Column: Zorbax Eclipse XDB-C18 (100x4.6 mm, 3.5 µm) or Hypurity C18 (150 x 4.6 mm, 5 µm).[3][6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., 2 mM ammonium acetate).[3][6]

  • Flow Rate: Typically 0.5 mL/min to 1.0 mL/min.[5][7]

  • Injection Volume: 5 µL.[6]

  • Mass Spectrometry: Triple quadrupole mass spectrometer.[8]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3][8]

    • Ziprasidone Transition: m/z 413.0 -> 194.0.[3][7]

    • Ziprasidone-D8 Transition: m/z 421.1 -> 194.0.[3][7]

Visualizations

Analytical Workflow for Ziprasidone Quantification

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Ziprasidone-D8 (Internal Standard) plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_ionization Mass Spectrometry (ESI+) lc_separation->ms_ionization mrm_detection MRM Detection (Analyte & IS Transitions) ms_ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calculation quantification Quantification (Calibration Curve) ratio_calculation->quantification internal_standard_logic node_analyte Analyte (Ziprasidone) Signal node_ratio Peak Area Ratio (Analyte / IS) node_analyte->node_ratio node_is Internal Standard (Ziprasidone-D8) Signal node_is->node_ratio node_variability Analytical Variability (Extraction Loss, Ion Suppression) node_variability->node_analyte affects node_variability->node_is affects similarly node_quantification Accurate Quantification node_ratio->node_quantification enables

References

In-Depth Technical Guide to the Physical Characteristics and Solubility of Ziprasidone D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ziprasidone D8, a deuterated analog of the atypical antipsychotic Ziprasidone. The information presented herein is intended to support research, development, and analytical activities involving this compound.

Core Physical and Chemical Properties

This compound is a solid substance at room temperature.[1] Key physical and chemical data are summarized in the table below, providing a comparative reference for Ziprasidone and its deuterated form.

PropertyThis compoundZiprasidoneZiprasidone Hydrochloride
Molecular Formula C₂₁H₁₃D₈ClN₄OSC₂₁H₂₁ClN₄OSC₂₁H₂₁ClN₄OS・HCl
Molecular Weight 420.99 g/mol [2]412.94 g/mol [3]467.4 g/mol [4]
CAS Number 1126745-58-1146939-27-7138982-67-9
Appearance SolidWhite to slightly pink powderWhite to slightly pink powder
Melting Point 213-215 °C[5][6]~304 °C (decomposes)>276°C[7]
pKa Not explicitly found for D8; Ziprasidone is a weak base.[3]Not explicitly found for D8; Ziprasidone is a weak base.[3]Not explicitly found for D8; Ziprasidone is a weak base.[3]

Solubility Profile

This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][5] A certified reference material of this compound hydrochloride is described as being completely miscible in water and is supplied as a 100 µg/mL solution in methanol, indicating good solubility in these solvents. The solubility of the non-deuterated form, Ziprasidone, has been more extensively characterized and provides a useful reference. Ziprasidone hydrochloride is freely soluble in chloroform, methanol, and ethanol, soluble in ether, sparingly soluble in acetonitrile, and insoluble in water.[8] The free base form of Ziprasidone has very low aqueous solubility, approximately 0.5 µg/mL.[3]

The following table summarizes the available solubility data.

Solvent/SystemThis compoundZiprasidone (Free Base)Ziprasidone Hydrochloride
Water Completely Miscible (as Hydrochloride salt)~0.5 µg/mL[3]Insoluble[8]
Methanol Soluble (as 100 µg/mL solution)Slightly SolubleFreely Soluble[8]
Ethanol No quantitative data foundNo quantitative data foundFreely Soluble[8]
Acetonitrile No quantitative data foundNo quantitative data foundSparingly Soluble[8]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[1][5]No quantitative data found1.2 mg/mL[4]
Dimethylformamide (DMF) No quantitative data foundNo quantitative data found0.16 mg/mL[4]
DMSO:PBS (pH 7.2) (1:2) No quantitative data foundNo quantitative data found~0.33 mg/mL[4]

Experimental Protocols

Determination of Aqueous Solubility by Shake-Flask Method followed by LC-MS/MS Analysis

This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in an aqueous medium.

Workflow for Solubility Determination

G A 1. Add excess this compound to aqueous buffer B 2. Equilibrate on a shaker (e.g., 24-48h at 25°C) A->B C 3. Centrifuge to separate undissolved solid B->C D 4. Collect supernatant C->D E 5. Filter supernatant (e.g., 0.22 µm filter) D->E F 6. Dilute filtrate E->F G 7. Analyze by LC-MS/MS F->G H 8. Quantify against a calibration curve G->H

Shake-flask solubility determination workflow.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vessel.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtrate with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the LC-MS/MS calibration curve.

  • LC-MS/MS Analysis: Analyze the diluted sample using a validated LC-MS/MS method for the quantification of this compound.[9]

  • Quantification: Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound. Calculate the original solubility in the aqueous buffer, accounting for the dilution factor.

LC-MS/MS Parameters for Quantification: A validated bioanalytical method for the quantification of Ziprasidone and this compound has been reported with the following parameters:[9]

  • Column: Hypurity C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: A suitable composition should be optimized, for example, a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Transitions:

    • Ziprasidone: m/z 413.2 → 194.0[10]

    • This compound: m/z 421.2 → 194.0[10]

Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point of this compound using the capillary method, a standard pharmacopeial technique.[11][12][13][14]

Workflow for Melting Point Determination

G A 1. Prepare a dry, powdered sample of this compound B 2. Pack the sample into a capillary tube (2-3 mm height) A->B C 3. Place the capillary in a melting point apparatus B->C D 4. Heat rapidly to ~15-20°C below the expected melting point C->D E 5. Heat slowly (1-2°C/min) near the melting point D->E F 6. Record the temperature range from first liquid to complete melting E->F

Capillary melting point determination workflow.

Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Capillary Loading: Introduce the powdered sample into a capillary melting point tube, ensuring the sample is tightly packed to a height of 2-3 mm.[11]

  • Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Initial Heating: Heat the sample at a relatively fast rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point.[11]

  • Fine Heating: Reduce the heating rate to 1-2 °C/min to allow for accurate temperature measurement during the phase transition.[11]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (the clear point). The melting point is reported as this temperature range.

Mechanism of Action and Signaling Pathways

Ziprasidone is an atypical antipsychotic that exhibits a complex pharmacology, primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[15][16] Its efficacy in treating the positive symptoms of schizophrenia is attributed to the blockade of D2 receptors in the mesolimbic pathway.[15] The antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[15]

The following diagrams illustrate the simplified, primary signaling pathways associated with Ziprasidone's antagonist action at these receptors.

Ziprasidone's Antagonism of the Dopamine D2 Receptor

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Response Reduced Neuronal Excitability PKA->Response Ziprasidone Ziprasidone Ziprasidone->D2R Blocks

Ziprasidone blocks dopamine D2 receptors, leading to a downstream modulation of intracellular signaling.

Ziprasidone's Antagonism of the Serotonin 5-HT2A Receptor

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2A_R Serotonin 5-HT2A Receptor Serotonin->HT2A_R Activates Gq_protein Gq/11 Protein HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Altered Neuronal Function Ca_PKC->Response Ziprasidone Ziprasidone Ziprasidone->HT2A_R Blocks

References

Commercial Sourcing and Quality Control of High-Purity Ziprasidone D8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Ziprasidone D8, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug Ziprasidone in various biological matrices. This document outlines key quality control methodologies, including detailed experimental protocols for purity assessment, and presents a standardized workflow for the procurement and verification of this critical analytical reagent.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity this compound is a critical first step for any research or clinical application. The following table summarizes key information for several commercial suppliers. Purity is a critical parameter, and researchers should always request a certificate of analysis (CoA) for each batch.

SupplierReported PurityCAS NumberNotes
AdooQ BioScience>99% HPLC purity1126745-58-1For research use only.[1]
VeeprhoImmediately available[2]1126745-58-1Leading supplier of impurity reference standards.[2]
Cayman Chemical≥99% deuterated forms (d1-d8)[3]1126745-58-1Intended for use as an internal standard for GC- or LC-MS.[3]
Simson PharmaAccompanied by Certificate of Analysis[4]1126745-58-1Offers a range of Ziprasidone impurities.[4]
ClinivexAvailable in 10mg, 50mg, 100mg unitsNot SpecifiedSupplier of life science and laboratory research chemicals.[5]

Experimental Protocols for Quality Assessment

The verification of purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a representative method for assessing the chemical purity of this compound.

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Triethylamine

  • Deionized water

Chromatographic Conditions:

  • Column: Waters Spherisorb octadecylsilyl 1 (C18), 5.0 µm particle size, 250 x 4.6 mm i.d.[6]

  • Mobile Phase A: 0.05 M KH2PO4 buffer with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid : Acetonitrile (80:20, v/v)[6]

  • Mobile Phase B: 0.05 M KH2PO4 buffer with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid : Acetonitrile (10:90, v/v)[6]

  • Gradient: A linear gradient elution can be optimized to ensure separation of all potential impurities.

  • Flow Rate: 1.5 mL/min[6]

  • Detection Wavelength: 250 nm[6]

  • Column Temperature: 25 °C[6]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Analyze the resulting chromatograms. Purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Quantification

This protocol is a representative method for confirming the identity and quantifying this compound, often in a biological matrix.

Objective: To confirm the molecular weight of this compound and quantify its concentration, using it as an internal standard for Ziprasidone analysis.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Materials:

  • This compound sample

  • Ziprasidone reference standard

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Deionized water

  • Biological matrix (e.g., plasma), if applicable

Chromatographic Conditions:

  • Column: Hypurity C18, 150 x 4.6 mm, 5 µm[7]

  • Mobile Phase: 2 mM Ammonium acetate : Acetonitrile (5:95, v/v)[7]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 40 °C[7]

  • Injection Volume: 5 µL[7]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ziprasidone: Monitor the transition from the precursor ion (m/z of protonated Ziprasidone) to a specific product ion.

    • This compound: Monitor the transition from the precursor ion (m/z of protonated this compound) to a specific product ion. The precursor ion will be 8 Da higher than that of non-deuterated Ziprasidone.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Procedure:

  • Sample Preparation: For quantification in a biological matrix, a liquid-liquid extraction or protein precipitation is typically performed.[7]

  • Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of this compound (as the internal standard) and varying concentrations of Ziprasidone.

  • Injection: Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Data Analysis: The identity of this compound is confirmed by its retention time and specific MRM transition. Quantification is achieved by calculating the ratio of the peak area of Ziprasidone to the peak area of this compound and comparing it to the calibration curve.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and in-house quality verification of a high-purity deuterated standard like this compound.

Procurement_Workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control start Identify Need for This compound supplier_id Identify Potential Suppliers start->supplier_id quote_req Request Quotes & Certificates of Analysis supplier_id->quote_req supplier_select Select Supplier Based on Purity, Price, Availability quote_req->supplier_select po Issue Purchase Order supplier_select->po receive Receive Shipment & Verify Documentation po->receive Shipment analytical_testing Perform Analytical Testing (HPLC, LC-MS/MS, etc.) receive->analytical_testing data_review Review Data Against Specifications analytical_testing->data_review release Release for Research Use data_review->release Meets Specs reject Reject and Contact Supplier data_review->reject Does Not Meet Specs

Caption: Procurement and QC workflow for this compound.

References

Methodological & Application

Application Note and Protocol: A Robust LC-MS/MS Method for the Quantification of Ziprasidone in Human Plasma Using Ziprasidone D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the atypical antipsychotic drug, Ziprasidone, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ziprasidone D8, is utilized. The method involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer. This robust and validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][4] Accurate measurement of Ziprasidone concentrations in biological matrices is crucial for pharmacokinetic analysis and for establishing a therapeutic window. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the results.[5][6][7] This application note details a validated LC-MS/MS method for the determination of Ziprasidone in human plasma, employing this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Ziprasidone and this compound reference standards (purity >98%)[5]

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid and ammonium acetate (analytical grade)

  • Human plasma with K3EDTA as an anticoagulant[5]

  • Ultrapure water

Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical column: Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5µm or equivalent[5]

  • Data acquisition and processing software (e.g., MassLynx)[5]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ziprasidone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[5]

  • Working Standard Solutions: Prepare serial dilutions of the Ziprasidone stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.[5]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5µm[5]
Mobile Phase Acetonitrile : 5mM Ammonium Acetate (85:15, v/v)[5]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 4 minutes[7]

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ziprasidone: m/z 413.1 → 194.1[8]this compound: m/z 421.2 → 194.0[9]
Nebulizer Gas 5 psi[7]
CAD Gas 5 psi[7]

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Ziprasidone0.298 - 201.482[5]> 0.99

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (0.5 ng/mL)< 10< 1288 - 112
Medium QC (50 ng/mL)< 8< 1090 - 110
High QC (150 ng/mL)< 7< 992 - 108

Table 3: Recovery

AnalyteExtraction Recovery (%)
Ziprasidone~82%[10]
This compound~95.70%[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex & Centrifuge add_mtbe->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Ziprasidone.

ziprasidone_moa ziprasidone Ziprasidone d2_receptor Dopamine D2 Receptor ziprasidone->d2_receptor Antagonist ht2a_receptor Serotonin 5-HT2A Receptor ziprasidone->ht2a_receptor Antagonist ht1a_receptor Serotonin 5-HT1A Receptor ziprasidone->ht1a_receptor Agonist reuptake Norepinephrine & Serotonin Reuptake ziprasidone->reuptake Inhibition positive_symptoms ↓ Positive Symptoms (Hallucinations, Delusions) d2_receptor->positive_symptoms negative_symptoms ↓ Negative Symptoms (Apathy, Social Withdrawal) ht2a_receptor->negative_symptoms mood_stabilization ↑ Mood Stabilization ht1a_receptor->mood_stabilization reuptake->mood_stabilization

Caption: Simplified signaling pathway of Ziprasidone's mechanism of action.

References

Application Note: Quantification of Ziprasidone in Human Plasma using Ziprasidone D8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ziprasidone in human plasma.[1][2] The use of a stable isotope-labeled internal standard, Ziprasidone D8, ensures high accuracy and precision.[1][2][3] The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and has been validated over a clinically relevant concentration range. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Ziprasidone.[1][4]

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Monitoring plasma concentrations of Ziprasidone is crucial for optimizing drug therapy and ensuring patient adherence.[5] This application note describes a robust LC-MS/MS method for the determination of Ziprasidone in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing. The method is validated for its specificity, sensitivity, accuracy, and precision.[4][6]

Experimental

Materials and Reagents
  • Ziprasidone hydrochloride (99.56% purity)[7]

  • This compound (Internal Standard)

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1][8]

  • Ammonium acetate

  • Formic acid

  • Methyl tert-butyl ether (MTBE)[8]

  • Dichloromethane (DCM)[8]

  • Human plasma (EDTA)[5]

  • Deionized water

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for analysis.[4][9]

  • LC System: Agilent® 1260 Infinity or equivalent[10]

  • Mass Spectrometer: SCIEX® 6500 Triple Quad or equivalent[10]

  • Analytical Column: Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5 µm or equivalent[1][2]

Preparation of Solutions
  • Standard Stock Solutions: Prepare stock solutions of Ziprasidone (1 mg/mL) and this compound (1 mg/mL) in methanol.[1][8]

  • Working Standard Solutions: Prepare working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.[1]

  • Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of this compound in methanol.[1]

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 150 µL of human plasma into a 2.0 mL polypropylene centrifuge tube.[8]

  • Add 10 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.[8]

  • To alkalinize the plasma, add 50 µL of 1.0 M sodium carbonate (pH 11.5).[8]

  • Add 200 µL of chilled acetonitrile and vortex for 20 seconds.[8]

  • Add 1.7 mL of an MTBE–DCM (70:30% v/v) mixture and vortex for 1 minute.[8]

  • Centrifuge the samples at 5,000 g for 10 minutes.[7]

  • Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[7]

  • Reconstitute the residue in 100 µL of the mobile phase.[7]

LC-MS/MS Conditions
  • Mobile Phase: Acetonitrile and 2 mmol/L ammonium acetate in water (90:10, v/v).[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 5 µL.[10]

  • Column Temperature: 40°C.[10]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][11]

  • MS/MS Transitions:

    • Ziprasidone: m/z 413 → 194[9][10][11]

    • This compound: m/z 421.2 → 194.0[11]

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.[6]

Linearity

The method demonstrated good linearity over the concentration range of 0.2980 ng/mL to 201.4820 ng/mL.[1][2] Another study showed linearity from 0.25 to 500 ng/mL.[4] The correlation coefficient (r²) was consistently ≥ 0.998.[4][8]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The coefficient of variation (%CV) for both intra- and inter-day precision was less than 15%.[3][4] The accuracy was within ±15% of the nominal concentrations.[4]

Quantitative Data Summary

ParameterResultReference
Linearity Range0.2980 - 201.4820 ng/mL[1][2]
0.25 - 500 ng/mL[4]
20.0 - 3000.0 ng/mL[8]
Correlation Coefficient (r²)≥ 0.998[4][8]
Lower Limit of Quantification (LLOQ)0.2980 ng/mL[1]
0.25 ng/mL[4]
20.0 ng/mL[8]
Mean Recovery (Ziprasidone)79.32 ± 1.16%[8]
82%[4]
Mean Recovery (Internal Standard)84.10 ± 3.2% (Escitalopram)[8]
68% (INS-RSP)[4]
Intra-day Precision (%CV)< 12%[4]
Inter-day Precision (%CV)< 12%[4]

Experimental Workflow

experimental_workflow plasma_sample Human Plasma Sample (150 µL) add_is Add this compound Internal Standard (10 µL) plasma_sample->add_is alkalinize Alkalinize with 1.0 M Sodium Carbonate (50 µL) add_is->alkalinize add_acn Add Chilled Acetonitrile (200 µL) & Vortex alkalinize->add_acn add_mtbe_dcm Add MTBE-DCM (70:30) (1.7 mL) & Vortex add_acn->add_mtbe_dcm centrifuge Centrifuge (5,000 g, 10 min) add_mtbe_dcm->centrifuge transfer_supernatant Transfer Organic Layer centrifuge->transfer_supernatant evaporate Evaporate to Dryness (N2 Stream, 45°C) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for the extraction of Ziprasidone from human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of Ziprasidone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research and drug development.

References

Application of Ziprasidone-d8 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Ziprasidone-d8 as an internal standard in pharmacokinetic (PK) studies of Ziprasidone. The following sections outline the rationale for its use, experimental procedures, data presentation, and relevant biological pathways.

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens and ensures therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Ziprasidone-d8, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Ziprasidone-d8 shares near-identical physicochemical properties with Ziprasidone, ensuring similar behavior during sample preparation and chromatographic separation. Its mass difference allows for distinct detection by the mass spectrometer, enabling accurate and precise quantification of the analyte by correcting for variability in extraction efficiency and matrix effects.

Data Presentation

The following tables summarize key parameters from various studies that have employed Ziprasidone-d8 or other methods for the pharmacokinetic analysis of Ziprasidone.

Table 1: LC-MS/MS Method Parameters for Ziprasidone Quantification

ParameterMethod 1[1][2]Method 2[3]
Internal Standard Ziprasidone-d8Ziprasidone-d8
Biological Matrix Human PlasmaRabbit Plasma
Extraction Method Liquid-Liquid ExtractionLiquid-Liquid Extraction
Chromatographic Column Zorbax Eclipse XDB-C18 (100x4.6 mm, 3.5µm)Hypurity C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 5 mM Ammonium Acetate (85:15, v/v)2 mM Ammonium acetate: Acetonitrile (5:95, v/v)
Detection Mode MS/MSMS/MS
Linearity Range 0.2980 - 201.4820 ng/mL0.05 - 200.00 ng/mL
Recovery (Ziprasidone) Not Reported92.57%
Recovery (Ziprasidone-d8) Not Reported95.70%
Intra-run Precision (%CV) <15%0.625 - 0.947%
Inter-run Precision (%CV) <15%2.182 - 3.198%

Table 2: Pharmacokinetic Parameters of Ziprasidone

ParameterSpeciesAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
HumanOral20 mg~37 (trough)[4]6-8[4]-~7
RabbitOral1.6 mg/1.8 kg~150~4~1200~6
RatOralNot Specified-----

Experimental Protocols

Protocol 1: Quantification of Ziprasidone in Plasma using LC-MS/MS with Ziprasidone-d8 Internal Standard

This protocol provides a generalized procedure for the extraction and analysis of Ziprasidone from plasma samples.

1. Materials and Reagents:

  • Ziprasidone and Ziprasidone-d8 standards

  • Human or animal plasma (with K3EDTA as anticoagulant)[1]

  • Acetonitrile (HPLC grade)[1]

  • Ammonium Acetate (AR grade)[1]

  • Formic Acid (AR grade)[1]

  • Tert-Butyl Methyl Ether (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation (Liquid-Liquid Extraction): [1][3]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Ziprasidone-d8, e.g., 100 ng/mL) to all samples except for the blank.[1]

  • Vortex mix for 30 seconds.

  • Add a suitable extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane or tert-butyl methyl ether alone).

  • Vortex mix vigorously for 5-10 minutes.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[1]

  • Vortex mix to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reverse-phase column is commonly used.[1][3]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[1][3]

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for Ziprasidone.[5]

  • MRM Transitions: Monitor the specific precursor to product ion transitions for both Ziprasidone (e.g., m/z 413.0 -> 194.0) and Ziprasidone-d8 (e.g., m/z 421.1 -> 194.0).[1][5]

Protocol 2: In-vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

This protocol outlines a general procedure for conducting a pharmacokinetic study of Ziprasidone.

1. Animal Handling and Dosing:

  • Acclimate the animals (e.g., Wistar or Sprague-Dawley rats) to the housing conditions for at least one week prior to the study.[6]

  • Fast the animals overnight before drug administration, with free access to water.[7]

  • Administer a single oral dose of Ziprasidone suspension or solution via oral gavage.

  • Record the exact time of administration.

2. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[7]

  • Blood can be collected from the tail vein or via cardiac puncture (terminal procedure).

  • Collect blood into tubes containing an anticoagulant (e.g., K3EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

3. Data Analysis:

  • Quantify the concentration of Ziprasidone in the plasma samples using the validated LC-MS/MS method described in Protocol 1.

  • Plot the plasma concentration of Ziprasidone versus time.

  • Calculate the key pharmacokinetic parameters using non-compartmental analysis, including:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Elimination half-life)

    • CL/F (Apparent total body clearance)

    • Vd/F (Apparent volume of distribution)

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase animal_dosing Animal Dosing (Oral Gavage of Ziprasidone) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation is_spiking Spiking with Ziprasidone-d8 (IS) plasma_separation->is_spiking lle Liquid-Liquid Extraction is_spiking->lle evaporation Evaporation & Reconstitution lle->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) data_processing->pk_analysis G cluster_D2 Dopamine D2 Receptor Signaling Ziprasidone_D2 Ziprasidone D2R Dopamine D2 Receptor Ziprasidone_D2->D2R Antagonism Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 G cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Ziprasidone_5HT2A Ziprasidone HTR2A 5-HT2A Receptor Ziprasidone_5HT2A->HTR2A Antagonism Gq Gq Protein HTR2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC

References

Application Notes: Therapeutic Drug Monitoring of Ziprasidone Using Ziprasidone D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Therapeutic Drug Monitoring (TDM) of ziprasidone is crucial for optimizing drug therapy, ensuring patient adherence, and minimizing the risk of adverse effects.[3][4][5][6] This document provides a detailed protocol for the quantitative analysis of ziprasidone in human serum or plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Ziprasidone D8 as an internal standard. This compound is a stable isotope-labeled version of ziprasidone, making it an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte.[2][7][8][9]

Clinical Significance of Therapeutic Drug Monitoring for Ziprasidone

TDM helps in individualizing the dosage regimen to maintain plasma concentrations within the therapeutic window. Monitoring is particularly important due to large inter-individual variations in ziprasidone metabolism.[4][10] Factors such as co-medications, patient adherence, and individual patient metabolism can significantly alter drug levels.[4] Routine monitoring can aid in dose adjustments to achieve optimal therapeutic outcomes.[4]

Recommended Target Plasma Concentration: 40 to 130 ng/mL[11]

Patient Monitoring Recommendations

Beyond plasma concentration monitoring, several other clinical and laboratory parameters should be regularly assessed in patients undergoing ziprasidone therapy:

  • Cardiovascular: Baseline and periodic monitoring of electrolytes (potassium and magnesium) and orthostatic vital signs are recommended.[12][13] An electrocardiogram (ECG) is advised at baseline, especially for patients with pre-existing cardiac conditions.[6]

  • Hematologic: A complete blood count (CBC) should be monitored frequently during the initial months of therapy, particularly in patients with a history of low white blood cell counts or drug-induced leukopenia/neutropenia.[12][13]

  • Metabolic: Regular monitoring for changes in blood sugar, body weight, and lipid profiles is important.[12][13]

  • General: Patients should be monitored for signs of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) and tardive dyskinesia.[12][13]

Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of ziprasidone in biological matrices.[10] The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring accurate and precise results.[2][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of ziprasidone using this compound as an internal standard, based on published methodologies.

Table 1: Mass Spectrometry Parameters

ParameterZiprasidoneThis compound (Internal Standard)
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)413.00 - 413.2421.10 - 421.2
Product Ion (m/z)193.99 - 194.0193.98 - 194.0
Collision Energy (eV)3030

Data compiled from multiple sources.[2][8][14]

Table 2: Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column Zorbax Eclipse XDB-C18, 100x4.6 mm, 3.5µmHypurity C18, 150 x 4.6 mm, 5 µmC8 or C18 columns
Mobile Phase Acetonitrile: Buffer (85:15, v/v)2 mM Ammonium acetate: Acetonitrile (5:95, v/v)Methanol and Phosphate buffer (pH 3) (60:40% v/v)
Flow Rate --1 mL/min
Column Temperature -40°CAmbient
Injection Volume -5 µL20 µL
Run Time -4.0 minutes5 minutes

Data compiled from multiple sources.[2][7][15]

Table 3: Method Validation Parameters

ParameterValue
Linearity Range 0.2980 ng/mL to 201.4820 ng/mL
Lower Limit of Quantification (LLOQ) ~0.3 ng/mL
Intra-day Precision (%RSD) < 1.0%
Inter-day Precision (%RSD) < 4.0%
Recovery (Ziprasidone) ~92.57%
Recovery (this compound) ~95.70%

Data compiled from multiple sources.[2][7][9]

Experimental Workflow Diagram

TDM_Workflow Therapeutic Drug Monitoring Workflow for Ziprasidone cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient_Sample Patient Sample Collection (Serum or Plasma) Sample_Prep Sample Preparation (Centrifugation) Patient_Sample->Sample_Prep IS_Spiking Internal Standard Spiking (this compound) Sample_Prep->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Data_Processing Data Processing and Quantification HPLC_MSMS->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation Reporting Reporting to Clinician Result_Interpretation->Reporting

Caption: Workflow for Ziprasidone Therapeutic Drug Monitoring.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies presented in the cited literature.[1][2][7][10][16]

1. Materials and Reagents

  • Ziprasidone reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Formic acid or orthophosphoric acid

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Human serum or plasma (blank and patient samples)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ziprasidone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.[1][16] Store at 2-8°C.

  • Working Standard Solutions: Prepare working standard solutions by diluting the primary stock solutions with an appropriate solvent (e.g., 50% acetonitrile in water) to create a series of concentrations for the calibration curve and quality control samples.[1][16]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of approximately 100 ng/mL.[2]

3. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100-150 µL of patient plasma or serum.[1][16]

  • Internal Standard Addition: Add 50 µL of the this compound internal standard working solution to each sample (except for the blank).[2]

  • Alkalinization: Add a small volume of a basic solution (e.g., 50 µL of 1.0 M sodium carbonate) to alkalinize the sample.[1][16]

  • Extraction: Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether). Vortex mix for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.

Logical Relationship Diagram: Internal Standard Method

InternalStandardMethod Principle of Internal Standard Quantification Analyte Analyte (Ziprasidone) in Patient Sample Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) (Known Amount) IS->Sample_Prep Analyte_Loss Variable Loss Sample_Prep->Analyte_Loss IS_Loss Similar Variable Loss Sample_Prep->IS_Loss Instrument LC-MS/MS Analysis Sample_Prep->Instrument Analyte_Signal Analyte Signal (Peak Area) Instrument->Analyte_Signal IS_Signal IS Signal (Peak Area) Instrument->IS_Signal Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Compare Ratio to Calibration Curve Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

Caption: Principle of Internal Standard Quantification in TDM.

Disclaimer: This protocol is intended for research and informational purposes only and should be validated in the end-user's laboratory. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.

References

Application Notes and Protocols for Bioequivalence Studies of Generic Ziprasidone Using Ziprasidone D8

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of deuterated ziprasidone (Ziprasidone D8) as an internal standard in bioequivalence studies of generic ziprasidone formulations. The protocols detailed below outline a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of ziprasidone in human plasma.

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] For generic versions of ziprasidone to be approved for market, they must demonstrate bioequivalence to the reference listed drug. This is typically established by comparing the pharmacokinetic profiles of the generic and reference products in healthy human subjects.

Accurate and precise quantification of ziprasidone in biological matrices is crucial for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound has nearly identical physicochemical properties to ziprasidone, ensuring similar extraction recovery and ionization efficiency, which corrects for potential matrix effects and variability during sample processing and analysis.

Experimental Protocols

This section details the materials and methods for a typical bioequivalence study of generic ziprasidone, focusing on the analytical procedure for plasma sample analysis.

Materials and Reagents
  • Ziprasidone reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation

A validated LC-MS/MS system is required for the analysis. The system should consist of a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Liquid-Liquid Extraction

A common and effective method for extracting ziprasidone and its internal standard from plasma is liquid-liquid extraction.[3]

  • Aliquoting: Thaw frozen plasma samples at room temperature. Vortex the samples to ensure homogeneity. Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific amount (e.g., 20 µL of a 100 ng/mL solution) of this compound working solution to each plasma sample, except for the blank plasma used for the calibration curve.

  • Alkalinization: Add an appropriate volume of a basic solution (e.g., 100 µL of 0.1 M NaOH) to each tube and vortex briefly.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane). Vortex vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, then return to initial conditions for equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Run Time Approximately 3-5 minutes

Table 2: Mass Spectrometry Parameters

ParameterZiprasidoneThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 413.1421.1
Product Ion (m/z) 194.1202.1
Dwell Time 200 ms200 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Capillary Voltage Optimized for the specific instrumentOptimized for the specific instrument

Data Presentation

The following tables summarize typical pharmacokinetic parameters obtained from a bioequivalence study of a generic ziprasidone formulation compared to a reference product. The data should be presented clearly to allow for easy comparison.

Table 3: Pharmacokinetic Parameters of Ziprasidone (Single 20 mg Dose, Fed State)

ParameterTest Formulation (Generic)Reference FormulationRatio (Test/Ref)90% Confidence Interval
Cmax (ng/mL) ValueValueValueLower Limit - Upper Limit
AUC0-t (ng·h/mL) ValueValueValueLower Limit - Upper Limit
AUC0-∞ (ng·h/mL) ValueValueValueLower Limit - Upper Limit
Tmax (h) ValueValueN/AN/A
t1/2 (h) ValueValueN/AN/A

Note: The values in this table are placeholders and should be replaced with actual experimental data. For a study to be successful, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the regulatory acceptance range (typically 80-125%).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of ziprasidone in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample Aliquoting is_spike Internal Standard (this compound) Spiking plasma->is_spike extraction Liquid-Liquid Extraction is_spike->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis be_assessment Bioequivalence Assessment pk_analysis->be_assessment G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction HT2A_Receptor->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Ziprasidone Ziprasidone Ziprasidone->D2_Receptor Ziprasidone->HT2A_Receptor

References

Application Note: Utilizing Ziprasidone-d8 for Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] In forensic toxicology, the accurate and robust quantification of ziprasidone is crucial for determining cause and manner of death, assessing drug involvement in criminal cases, and for human performance toxicology. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometric quantification, as it compensates for variations in sample preparation and instrumental analysis. Ziprasidone-d8, a deuterated analog of ziprasidone, serves as an ideal internal standard for this purpose, ensuring high accuracy and precision in analytical findings.[3]

This application note provides detailed protocols for the extraction and quantification of ziprasidone in biological matrices using Ziprasidone-d8 as an internal standard, tailored for a forensic toxicology setting. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of ziprasidone using Ziprasidone-d8 as an internal standard, compiled from various validated methods.[4][5][6]

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

ParameterValue
Column C8 or C18 (e.g., Zorbax Eclipse XDB-C18, 100x4.6 mm, 3.5µm)[7]
Mobile Phase Acetonitrile and Ammonium Acetate or Formate Buffer[5]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Transitions (m/z) Ziprasidone: 413 -> 194, 413 -> 177; Ziprasidone-d8: 421 -> not specified[8][5]
Linear Range 0.1 - 500 ng/mL[4][5]
Run Time 2.5 - 4.0 minutes[8][5]

Table 2: Sample Preparation and Method Validation Parameters

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Plasma, Blood, UrinePlasma, Blood, Urine
Extraction Solvent Methyl t-butyl ether (MTBE), Methylene Chloride/Pentane[4][5]Mixed-mode cation exchange cartridges
Recovery (Ziprasidone) >81%[6]>90%
Recovery (Ziprasidone-d8) ~95.7%[8]Not specified
Intra-day Precision (%CV) < 12%[4]< 15%
Inter-day Precision (%CV) < 12%[4]< 15%
Accuracy (%Bias) Within ±15%Within ±15%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Blood and Plasma

This protocol is adapted from established methods for the extraction of ziprasidone from biological fluids.[8][4]

Materials:

  • Whole blood or plasma samples

  • Ziprasidone-d8 internal standard solution (100 ng/mL in methanol)

  • 5% Ammonium hydroxide

  • Methyl t-butyl ether (MTBE)

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

Procedure:

  • Pipette 1 mL of calibrator, control, or unknown sample into a 15 mL centrifuge tube.

  • Add 25 µL of the 100 ng/mL Ziprasidone-d8 internal standard solution and vortex briefly.

  • Add 200 µL of 5% ammonium hydroxide and vortex for 30 seconds.

  • Add 5 mL of MTBE, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine

This protocol provides a general procedure for the extraction of ziprasidone from urine using mixed-mode cation exchange cartridges.

Materials:

  • Urine samples

  • Ziprasidone-d8 internal standard solution (100 ng/mL in methanol)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg)

  • SPE manifold

  • Methanol

  • Deionized water

  • Elution solvent (e.g., 5% ammonium hydroxide in ethyl acetate/methanol)

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Evaporator

  • Reconstitution solution

Procedure:

  • Pipette 1 mL of urine into a centrifuge tube.

  • Add 25 µL of the 100 ng/mL Ziprasidone-d8 internal standard solution and vortex.

  • Add 1 mL of phosphate buffer and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Forensic_Toxicology_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample_Reception Sample Reception (Blood, Urine, Tissue) Accessioning Accessioning & LIMS Entry Sample_Reception->Accessioning Aliquoting Aliquoting Accessioning->Aliquoting IS_Addition Internal Standard Addition (Ziprasidone-d8) Aliquoting->IS_Addition Sample_Prep Sample Preparation (LLE or SPE) LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis IS_Addition->Sample_Prep Data_Review Data Review & Quantification LCMS_Analysis->Data_Review Certifying Certifying Scientist Review Data_Review->Certifying Reporting Final Report Generation Certifying->Reporting

Caption: General forensic toxicology workflow for Ziprasidone screening.

Sample_Preparation_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start_LLE 1. Aliquot Sample Add_IS_LLE 2. Add Ziprasidone-d8 Start_LLE->Add_IS_LLE Add_Base_LLE 3. Add Base Add_IS_LLE->Add_Base_LLE Add_Solvent_LLE 4. Add Extraction Solvent Add_Base_LLE->Add_Solvent_LLE Vortex_LLE 5. Vortex & Centrifuge Add_Solvent_LLE->Vortex_LLE Separate_LLE 6. Separate Organic Layer Vortex_LLE->Separate_LLE Evaporate_LLE 7. Evaporate to Dryness Separate_LLE->Evaporate_LLE Reconstitute_LLE 8. Reconstitute Evaporate_LLE->Reconstitute_LLE Analyze_LLE Inject into LC-MS/MS Reconstitute_LLE->Analyze_LLE Start_SPE 1. Aliquot & Buffer Sample Add_IS_SPE 2. Add Ziprasidone-d8 Start_SPE->Add_IS_SPE Condition_SPE 3. Condition Cartridge Add_IS_SPE->Condition_SPE Load_SPE 4. Load Sample Condition_SPE->Load_SPE Wash_SPE 5. Wash Cartridge Load_SPE->Wash_SPE Elute_SPE 6. Elute Analytes Wash_SPE->Elute_SPE Evaporate_SPE 7. Evaporate to Dryness Elute_SPE->Evaporate_SPE Reconstitute_SPE 8. Reconstitute Evaporate_SPE->Reconstitute_SPE Analyze_SPE Inject into LC-MS/MS Reconstitute_SPE->Analyze_SPE

Caption: Detailed sample preparation workflows for LLE and SPE.

Conclusion

The use of Ziprasidone-d8 as an internal standard provides a robust and reliable method for the quantification of ziprasidone in forensic toxicology casework. The protocols outlined in this application note, in conjunction with validated LC-MS/MS instrumentation, allow for the accurate and precise determination of ziprasidone concentrations in various biological specimens. Adherence to proper quality control and quality assurance measures is essential for ensuring the defensibility of analytical results.

References

Application Note: Quantitative Analysis of Ziprasidone in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Therapeutic drug monitoring (TDM) of Ziprasidone is crucial for optimizing dosage, ensuring patient compliance, and minimizing toxicity. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the quantification of Ziprasidone in biological matrices. This application note details a complete protocol for the determination of Ziprasidone in human plasma using Ziprasidone-d8 as a stable isotope-labeled internal standard (IS), which ensures high accuracy and precision.[1][2] The methodology involves a liquid-liquid extraction (LLE) for sample clean-up, followed by analysis using a GC-MS system operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol

Materials and Reagents
  • Analytes: Ziprasidone hydrochloride, Ziprasidone-d8 (Internal Standard)[1]

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade)

  • Reagents: Sodium carbonate (1.0 M), Ammonium acetate, Formic acid, Deionized water

  • Biological Matrix: Drug-free human plasma

Preparation of Standards and Solutions
  • Primary Stock Solutions (1.0 mg/mL):

    • Prepare a Ziprasidone stock solution by dissolving the appropriate amount in a 1:1 mixture of acetonitrile and methanol.[3]

    • Prepare a Ziprasidone-d8 stock solution by dissolving the appropriate amount in methanol.[3]

    • Store stock solutions at 2–8°C.

  • Working Solutions (100.0 µg/mL):

    • Dilute the primary stock solutions of both Ziprasidone and Ziprasidone-d8 with methanol to obtain separate working solutions.[3]

  • Spiking Solutions for Calibration Curve:

    • Prepare a series of spiking solutions by serially diluting the Ziprasidone working solution with methanol. These solutions will be used to create calibration standards in plasma.[3]

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the Ziprasidone-d8 working solution with 50% acetonitrile in water to achieve the final concentration.[4]

Sample Preparation (Liquid-Liquid Extraction)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 200 µL of human plasma into the appropriately labeled tubes.

  • Spike 10 µL of the appropriate Ziprasidone spiking solution into the calibration and QC tubes.

  • Add 50 µL of the 100 ng/mL Ziprasidone-d8 internal standard spiking solution to all tubes except the blank.[4] Vortex briefly.

  • To alkalinize the plasma, add 50 µL of 1.0 M sodium carbonate (to achieve a pH of ~11.5), which improves extraction efficiency.[3] Vortex for 20 seconds.

  • Add 1.0 mL of an extraction solvent mixture, such as methyl tert-butyl ether (MTBE) or a solution of 20% methylene dichloride in pentane.[5][6]

  • Vortex the tubes vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[7]

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase or ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
Gas Chromatograph Agilent GC system or equivalent
Capillary Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[9]
Injector Splitless mode, 270°C[9]
Injection Volume 1 µL
Oven Program Initial: 125°C, hold for 1 min. Ramp: 10°C/min to 290°C. Hold: 5 min at 290°C[9]
Mass Spectrometer Agilent MS detector or equivalent
Ionization Mode Electron Impact (EI), 70 eV[9]
Ion Source Temperature 230°C
Transfer Line Temp 280°C[9]
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectrometric Parameters (SIM)

For quantitative analysis, specific ions for Ziprasidone and its deuterated standard are monitored. Although primarily LC-MS/MS data is available, the protonated molecules give an indication of the mass-to-charge ratios to expect. The [M+H]+ ions for Ziprasidone and Ziprasidone-d8 are m/z 413.2 and 421.2, respectively.[10] A common product ion is observed at m/z 194.0 for both compounds.[4][10]

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Ziprasidone413194
Ziprasidone-d8 (IS)421194
Method Validation Parameters

The performance of the method should be validated according to international guidelines.[11] Typical validation results from similar LC-MS/MS methods are presented below for reference.

ParameterTypical Performance Range
Linearity Range 0.25 - 500 ng/mL[5]
Correlation Coefficient (r²) > 0.998[5]
Lower Limit of Quantitation (LLOQ) 0.2 - 4.3 ng/mL[9][12]
Intra-day Precision (%CV) < 12%[5]
Inter-day Precision (%CV) < 12%[5]
Accuracy / Trueness Within ±15% of nominal concentration[11]
Extraction Recovery > 80%[5][13]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma 1. Plasma Sample (200 µL) spike_is 2. Spike with Ziprasidone-d8 (IS) plasma->spike_is alkalinize 3. Alkalinize (pH 11.5) spike_is->alkalinize lle 4. Liquid-Liquid Extraction (e.g., MTBE) alkalinize->lle evap 5. Evaporate to Dryness lle->evap reconstitute 6. Reconstitute in Solvent evap->reconstitute gcms 7. GC-MS Injection reconstitute->gcms acquisition 8. Data Acquisition (SIM Mode) gcms->acquisition data_analysis 9. Peak Area Integration & Ratio Calculation acquisition->data_analysis quantify 10. Concentration Determination (vs. Calibration Curve) data_analysis->quantify

Caption: Workflow for Ziprasidone analysis by GC-MS.

References

Application Note and Protocol: Liquid-Liquid Extraction for Ziprasidone and Ziprasidone D8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Ziprasidone and its deuterated internal standard, Ziprasidone D8, from biological matrices for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This procedure is intended for researchers, scientists, and drug development professionals.

Introduction

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Accurate quantification of Ziprasidone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][3] Liquid-liquid extraction is a common and effective sample preparation technique for isolating Ziprasidone and its internal standard, this compound, from complex biological matrices such as plasma.[1][3][4][5][6] This method offers high recovery and cleaner extracts, which are essential for sensitive and reliable LC-MS/MS analysis.

Experimental Protocols

This section details the materials, reagent preparation, and step-by-step procedure for the liquid-liquid extraction of Ziprasidone and this compound from plasma.

Materials and Reagents
  • Ziprasidone and this compound reference standards (purity >98%)[1]

  • Biological matrix (e.g., human plasma with K3EDTA as anticoagulant)[1]

  • Organic Solvents (HPLC grade):

    • Tert-butyl methyl ether (TBME)[1]

    • Methylene dichloride[5]

    • Pentane[5]

    • Methanol[1]

    • Acetonitrile[1]

    • Chloroform[7]

  • Reagents (AR grade):

    • Ammonium Acetate[1]

    • Formic Acid[1]

    • Perchloric Acid[7]

  • Water (HPLC grade)[1]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge tubes (e.g., RIA vials)[1]

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

Preparation of Solutions
  • Standard Stock Solutions (1000.00 µg/mL):

    • Accurately weigh 5.00 mg of Ziprasidone working standard and transfer it to a 5 mL volumetric flask.

    • Add approximately 2.5 mL of methanol to dissolve the standard.

    • Make up the volume to the mark with methanol to achieve a final concentration of 1000.00 µg/mL.

    • Repeat the same procedure for this compound to prepare its stock solution.[1]

  • Internal Standard Spiking Solution (100 ng/mL):

    • Prepare a final concentration of 100 ng/mL for the this compound internal standard from the stock solution.[1]

  • Buffer Solutions:

    • Buffer-1: 5 mM Ammonium Acetate in water.[1]

    • Buffer-2: 0.1% Formic acid in 5 mM Ammonium Acetate.[1]

  • Reconstitution Solution:

    • A mixture of Acetonitrile and Buffer-2 (90:10, v/v).[1]

Liquid-Liquid Extraction Procedure
  • Sample Preparation:

    • Thaw the plasma samples and vortex to ensure homogeneity.[1]

    • Pipette 100 µL of the plasma sample into a labeled centrifuge tube.[1]

    • For all samples except the blank, add 50 µL of the 100 ng/mL this compound internal standard solution.[1]

  • Extraction:

    • Add 2.5 mL of tert-butyl methyl ether (TBME) to each tube.[1]

    • Tightly cap the tubes and vortex for 10 minutes at 2000 rpm.[1]

  • Phase Separation:

    • Centrifuge the samples at 3500 rpm for 5 minutes in a refrigerated centrifuge (2°C to 8°C).[1]

  • Supernatant Transfer:

    • Carefully collect 2.0 mL of the upper organic layer (TBME) and transfer it to a clean, labeled tube.[1]

  • Evaporation:

    • Dry the collected organic phase under a stream of nitrogen gas at 40°C and 15 psi.[1]

  • Reconstitution:

    • Reconstitute the dried residue with 250 µL of the reconstitution solution (Acetonitrile: Buffer-2, 90:10, v/v).[1]

    • Vortex the samples to ensure complete dissolution of the residue.[1]

  • Sample Analysis:

    • Transfer the reconstituted samples into auto-injector vials for LC-MS/MS analysis.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the liquid-liquid extraction of Ziprasidone and this compound.

ParameterZiprasidoneThis compoundMatrixExtraction SolventReference
Extraction Recovery 75.2% - 81.4%70.9% - 75.0%Human PlasmaTert-butyl methyl ether[1]
Extraction Recovery 92.57%95.70%Rabbit PlasmaNot Specified[4]
Absolute Extraction Efficiency 82%68% (for INS-RSP)Human Plasma20% Methylene dichloride in pentane[5]
Relative & Absolute Recovery > 81.0%Not SpecifiedRat Plasma & Brain HomogenateNot Specified[8]
Isolation Efficiency 71.3% - 74.1%Not SpecifiedLiver SamplesChloroform (after acetonitrile/perchloric acid treatment)[7]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction procedure for Ziprasidone and this compound.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Preparation plasma Plasma Sample (100 µL) add_is plasma->add_is Add IS is Internal Standard (this compound, 50 µL) solvent Add TBME (2.5 mL) add_is->solvent vortex Vortex (10 min) solvent->vortex centrifuge Centrifuge (5 min) vortex->centrifuge transfer Transfer Organic Layer (2.0 mL) centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute (250 µL) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Liquid-Liquid Extraction of Ziprasidone.

References

Troubleshooting & Optimization

Optimizing mass spectrometer parameters for Ziprasidone and Ziprasidone D8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ziprasidone and its deuterated internal standard, Ziprasidone D8, using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometer settings for Ziprasidone and this compound?

A1: The optimal parameters can vary between instruments. However, a common starting point for tandem mass spectrometry is using electrospray ionization in positive mode (ESI+). The predominant parent ions are the [M+H]+ adducts.[1]

Q2: Which ionization mode is recommended for Ziprasidone analysis?

A2: Positive ion mode is generally preferred for Ziprasidone analysis as it yields a better response compared to the negative ion mode.[1]

Q3: What are the recommended precursor and product ions for monitoring Ziprasidone and this compound?

A3: The most commonly used multiple reaction monitoring (MRM) transitions are summarized in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ziprasidone413.2194.0
This compound421.2194.0

Source:[1]

Q4: What type of liquid chromatography (LC) column is suitable for Ziprasidone analysis?

A4: A C18 or C8 reversed-phase column is frequently used for the chromatographic separation of Ziprasidone.[2][3][4]

Q5: What are the common sample preparation techniques for Ziprasidone in biological matrices?

A5: The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][3][5] Protein precipitation can also be a simpler, alternative method.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Ziprasidone and this compound.

Issue 1: Poor Sensitivity or Low Signal Intensity

  • Question: I am observing a weak signal for both Ziprasidone and its internal standard. What are the potential causes and how can I improve the signal?

  • Answer:

    • Suboptimal Ionization Parameters: Ensure your mass spectrometer's source parameters (e.g., nebulizer gas, drying gas flow, and temperature) are optimized. These settings can significantly impact ionization efficiency.

    • Incorrect MRM Transitions: Verify that you are using the correct precursor and product ions for both Ziprasidone and this compound.

    • Sample Preparation Issues: Inefficient extraction can lead to low recovery. Evaluate your LLE or SPE procedure for potential losses. Consider if the pH of your extraction solvent is appropriate for Ziprasidone, which is a basic compound.

    • Mobile Phase Composition: The pH of the mobile phase can affect the ionization of Ziprasidone. Since it is a basic compound, a slightly acidic mobile phase (e.g., containing formic acid or acetic acid) can improve protonation and enhance the signal in positive ion mode.

Issue 2: High Background Noise or Matrix Effects

  • Question: My chromatograms show high background noise, making it difficult to integrate the peaks accurately. What could be the reason?

  • Answer:

    • Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement. A more rigorous sample cleanup is recommended. If using LLE, try a different extraction solvent. For SPE, ensure the washing steps are adequate to remove interfering substances.

    • Contaminated LC System: High background can result from a contaminated LC system. Flush the system, including the column, with a strong solvent mixture like methanol/isopropanol.

    • Mobile Phase Contamination: Ensure your mobile phase solvents are of high purity (LC-MS grade) and freshly prepared.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Question: The chromatographic peaks for Ziprasidone are showing significant tailing. What can I do to improve the peak shape?

  • Answer:

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.

    • Secondary Interactions: Ziprasidone, being a basic compound, can interact with residual silanol groups on the silica-based column packing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can mitigate this issue.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence peak shape. Experiment with slight adjustments to the mobile phase pH to find the optimal condition for symmetrical peaks. An increase in the mobile phase pH from 2.5 to 4.7 has been shown to influence the elution order of Ziprasidone and its impurities.[1]

Issue 4: Inconsistent Results or Poor Reproducibility

  • Question: I am observing significant variability in my results between injections. What are the likely causes?

  • Answer:

    • Inconsistent Sample Preparation: Ensure your sample preparation procedure is consistent across all samples. Use precise pipetting techniques and ensure complete solvent evaporation and reconstitution.

    • Instability of the Analyte: Ziprasidone is known to be a lipophilic and unstable compound.[6][7] Prepare samples and standards fresh and avoid prolonged exposure to light or high temperatures.

    • LC System Variability: Check for leaks in the LC system, ensure the pump is delivering a consistent flow rate, and that the autosampler is injecting a precise volume.

Experimental Protocol: Quantification of Ziprasidone in Plasma

This protocol provides a general workflow for the analysis of Ziprasidone in a plasma matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of methylene dichloride and pentane[3]).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

ParameterRecommended Condition
LC System Agilent 1200 series or equivalent[2]
Column Hypurity C18 (150 x 4.6 mm, 5 µm)[2] or similar
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Nebulizer Gas 5 psi[2]
CAD Gas 5 psi[2]
Scan Type Multiple Reaction Monitoring (MRM)

Note: These are starting conditions and may require optimization for your specific instrumentation and application.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for Ziprasidone analysis.

troubleshooting_flow start Start Troubleshooting issue Identify Primary Issue start->issue sensitivity Poor Sensitivity issue->sensitivity Low Signal noise High Background Noise issue->noise High Noise peak_shape Poor Peak Shape issue->peak_shape Bad Peaks reproducibility Inconsistent Results issue->reproducibility Variable Results sol_sensitivity Optimize Ion Source Verify MRM Transitions Improve Sample Prep sensitivity->sol_sensitivity sol_noise Enhance Sample Cleanup Flush LC System Use High-Purity Solvents noise->sol_noise sol_peak_shape Check for Overload Adjust Mobile Phase pH Use End-Capped Column peak_shape->sol_peak_shape sol_reproducibility Standardize Sample Prep Ensure Analyte Stability Check LC System Performance reproducibility->sol_reproducibility end Issue Resolved sol_sensitivity->end sol_noise->end sol_peak_shape->end sol_reproducibility->end

Caption: Troubleshooting flowchart for common LC-MS/MS issues.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Ziprasidone D8 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape for Ziprasidone D8 in High-Performance Liquid Chromatography (HPLC) analysis. The following sections are presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed in HPLC?

Poor peak shape in HPLC typically manifests as peak tailing, peak fronting, peak splitting, or excessive peak broadening. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. Deviations from this symmetry can compromise the accuracy and precision of quantification.[1][2][3]

Q2: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like Ziprasidone and its deuterated analog, this compound.[4] The primary causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based HPLC columns can interact strongly with the basic amine functional groups of this compound.[1][3][4] These secondary interactions lead to a portion of the analyte being retained longer, resulting in a tailing peak.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Ziprasidone, both ionized and non-ionized forms of the analyte can exist simultaneously, leading to peak distortion.[1][5] For basic compounds, a lower pH (typically 2-3 units below the analyte's pKa) is often used to ensure the analyte is fully protonated and to suppress the ionization of silanol groups.[3][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][6] This is often referred to as mass overload.

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time can create active sites that cause tailing.[6]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]

Q3: What causes peak fronting for my this compound analysis?

Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing for basic compounds but can occur due to:

  • Column Overload (Concentration Overload): Injecting a sample that is too concentrated, even at a low volume, can lead to fronting.[2][3]

  • Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, causing a distorted, fronting peak.[3][7] It is always best to dissolve the sample in the mobile phase if possible.

  • Column Collapse: Operating a column under inappropriate pH or temperature conditions can cause the stationary phase to degrade, leading to a void at the column inlet and resulting in peak fronting.[3]

Q4: My this compound peak is split or appears as a shoulder. What should I do?

Peak splitting can be caused by several factors:

  • Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[7][8]

  • Column Void: A void or channel in the column packing material can lead to two different flow paths for the analyte, resulting in a split peak.[7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.

  • Co-elution with an Interfering Peak: An impurity or another component in the sample may be co-eluting with your this compound peak.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor peak shape for this compound.

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Does the issue affect all peaks or just this compound? start->check_all_peaks all_peaks_issue System-wide Issue check_all_peaks->all_peaks_issue All Peaks specific_peak_issue Analyte-Specific Issue check_all_peaks->specific_peak_issue Specific Peak check_connections Check for leaks and ensure proper fitting connections all_peaks_issue->check_connections check_mobile_phase Prepare fresh mobile phase and degas properly specific_peak_issue->check_mobile_phase check_frit Backflush column to clear blocked frit check_connections->check_frit No Leaks replace_column Replace column check_frit->replace_column No Improvement end_good Peak Shape Improved check_frit->end_good Problem Solved replace_column->end_good Problem Solved check_ph Verify mobile phase pH check_mobile_phase->check_ph optimize_ph Adjust pH (typically lower for Ziprasidone) check_ph->optimize_ph pH Incorrect check_sample Review sample preparation check_ph->check_sample pH Correct optimize_ph->end_good end_bad Issue Persists: Consult further documentation optimize_ph->end_bad No Improvement dilute_sample Dilute sample or reduce injection volume check_sample->dilute_sample Overload Suspected match_solvent Ensure sample solvent matches mobile phase check_sample->match_solvent Solvent Mismatch dilute_sample->end_good dilute_sample->end_bad No Improvement match_solvent->end_good match_solvent->end_bad No Improvement

Caption: A logical workflow for diagnosing and resolving poor HPLC peak shape.

Quantitative Data: HPLC Method Parameters for Ziprasidone

The following table summarizes various reported HPLC method parameters for the analysis of Ziprasidone. These can be used as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3Method 4
Column XBridge C8XTerra C8ODS C18Lichrospher RP-18
Particle Size -3.5 µm5 µm5 µm
Column Dimensions -150 x 4.6 mm250 x 4.6 mm250 x 4.0 mm
Mobile Phase A 0.05 M KH2PO4 + 10 mL/L Triethylamine, pH 2.5100 mM Perchloric Acid, pH 2.510 mM KH2PO4, pH 4.920 mM Ammonium Acetate, pH 3.0
Mobile Phase B AcetonitrileMethanolMethanol:Acetonitrile (50:50)Methanol
Elution Mode GradientGradientIsocratic (30:70 A:B)Isocratic (30:70 A:B)
Flow Rate 1.5 mL/min--1.0 mL/min
Detection 250 nm--225 nm
Reference [9][10][11][12][13]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and System Purge
  • Aqueous Phase Preparation: Accurately weigh the buffering agent (e.g., potassium dihydrogen phosphate, ammonium acetate) and dissolve it in HPLC-grade water. Adjust the pH to the desired value using an appropriate acid (e.g., phosphoric acid, orthophosphoric acid).[9][12][13]

  • Organic Phase Preparation: Use HPLC-grade organic solvents (e.g., acetonitrile, methanol).

  • Mobile Phase Mixing: Mix the aqueous and organic phases in the specified ratio. For gradient elution, prepare the mobile phases separately.

  • Degassing: Degas the mobile phase using vacuum filtration, sonication, or an inline degasser to prevent air bubbles in the system.

  • System Purge: Purge the HPLC pump with the new mobile phase for several minutes to ensure all previous solvents are flushed out and the system is equilibrated.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing poor peak shape, a general cleaning procedure can be followed. Always consult the column manufacturer's guidelines for specific recommendations.

  • Disconnect the column from the detector.

  • Flush with water: Pump HPLC-grade water through the column for 30 minutes.

  • Flush with Isopropanol: Flush the column with 100% isopropanol for 30 minutes.

  • Flush with Hexane (for reversed-phase columns): Flush with hexane for 30 minutes to remove strongly retained non-polar compounds.

  • Return to Isopropanol: Flush with isopropanol again for 30 minutes.

  • Equilibrate with Mobile Phase: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

Logical Relationships in Troubleshooting

The diagram below illustrates the relationships between potential causes and the resulting poor peak shape for a basic compound like this compound.

G Cause-and-Effect Diagram for Poor Peak Shape cluster_causes Potential Causes cluster_effects Observed Peak Shape Issue silanol Secondary Silanol Interactions tailing Peak Tailing silanol->tailing ph Inappropriate Mobile Phase pH ph->tailing overload Sample Overload overload->tailing Mass Overload fronting Peak Fronting overload->fronting Concentration Overload contamination Column Contamination contamination->tailing broadening Peak Broadening contamination->broadening extracolumn Extra-Column Volume extracolumn->tailing extracolumn->broadening solvent Strong Sample Solvent solvent->fronting splitting Peak Splitting / Shoulders solvent->splitting frit Blocked Frit / Column Void frit->splitting frit->broadening

Caption: Relationships between common HPLC issues and resulting peak shapes.

By systematically addressing the potential causes outlined in this guide, researchers can effectively troubleshoot and improve the peak shape of this compound, leading to more accurate and reliable analytical results.

References

Technical Support Center: Addressing Matrix Effects in Bioanalysis with Ziprasidone D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when using Ziprasidone D8 in the bioanalysis of Ziprasidone by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my bioanalysis of Ziprasidone?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte you are trying to measure (Ziprasidone).[1] These components can include endogenous substances like phospholipids, proteins, and salts, as well as exogenous substances like anticoagulants or dosing vehicles.[1]

Matrix effects occur when these co-eluting components interfere with the ionization of Ziprasidone in the mass spectrometer's ion source.[2][3] This interference can lead to either a suppression or enhancement of the signal, which can compromise the accuracy, precision, and sensitivity of your analytical method.[4][5] Ultimately, unaddressed matrix effects can lead to erroneous quantification of Ziprasidone concentrations in your samples.[4]

Q2: How does using this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Ziprasidone. The most recognized technique to correct for matrix effects is the use of a SIL-IS.[2] Because this compound is structurally and chemically very similar to Ziprasidone, it is assumed that it will behave similarly during sample preparation and in the LC-MS/MS system.[3] This means that any signal suppression or enhancement experienced by Ziprasidone due to matrix effects will also be experienced by this compound to a similar extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Q3: How can I quantitatively assess if my Ziprasidone analysis is being affected by matrix effects?

A3: You can quantitatively assess matrix effects by comparing the signal response of Ziprasidone in a standard solution prepared in a pure solvent versus one prepared in a blank sample matrix extract (a post-extraction spiked sample).[3] The matrix factor (MF) can be calculated using the following formula:

MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Pure Solvent)

An MF value of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. Ideally, the absolute matrix factor should be between 0.75 and 1.25.[1] The internal standard normalized matrix factor (IS-normalized MF) should be close to 1.0.[1]

Troubleshooting Guide

Scenario 1: I am observing significant signal suppression for Ziprasidone, even with the use of this compound.

Possible Causes:

  • High concentration of matrix components: Insufficient sample cleanup can lead to a high concentration of interfering substances in the final extract, overwhelming the ion source.[5]

  • Co-elution of interfering compounds: Endogenous substances, such as phospholipids, may be eluting at the same time as Ziprasidone and this compound, competing for ionization.[4]

  • Suboptimal chromatographic conditions: Poor chromatographic separation can lead to the co-elution of matrix components with your analyte.[6]

Troubleshooting Steps:

  • Improve Sample Preparation:

    • If you are using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds.

    • Optimize the LLE or SPE protocol by testing different solvents, pH conditions, or sorbents.

  • Optimize Chromatographic Conditions:

    • Modify the mobile phase composition or gradient to improve the separation of Ziprasidone from matrix components.

    • Consider using a different type of HPLC column (e.g., a different stationary phase) to achieve better separation.

  • Perform a Post-Column Infusion Experiment:

    • This qualitative technique can help identify the regions in your chromatogram where ion suppression is occurring.[2] By infusing a constant flow of Ziprasidone post-column while injecting a blank matrix extract, you can observe dips in the baseline signal that correspond to the retention times of interfering components. You can then adjust your chromatography to move the Ziprasidone peak away from these areas of suppression.

Scenario 2: My results show high variability (poor precision) between replicate injections of the same sample.

Possible Causes:

  • Inconsistent matrix effects: The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.[4]

  • Poor recovery during sample preparation: Inconsistent recovery of Ziprasidone and this compound during the extraction process can lead to variability in the final results.

Troubleshooting Steps:

  • Evaluate Internal Standard Performance:

    • Ensure that this compound is added to all samples and standards early in the sample preparation process to account for variability in extraction recovery.

    • Verify that the peak shape and retention time of this compound are consistent across all injections.

  • Assess Extraction Recovery:

    • Determine the extraction recovery of both Ziprasidone and this compound by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

    • Inconsistent or low recovery may indicate a problem with the extraction procedure that needs to be optimized.

  • Review Sample Handling and Storage:

    • Ensure that all samples are handled and stored consistently to prevent degradation of the analyte or changes in the matrix composition.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of Ziprasidone and this compound into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the same concentration of Ziprasidone and this compound into the final dried extract before reconstitution.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for Ziprasidone and the IS-Normalized MF.

Data Presentation

Table 1: Example Extraction Recovery and Matrix Effect Data for Ziprasidone and this compound in Human Plasma

AnalyteConcentration (ng/mL)Mean Extraction Recovery (%)[7]Mean Matrix FactorIS-Normalized Matrix Factor
Ziprasidone0.5 (LQC)91.80.951.01
50 (MQC)93.20.971.02
150 (HQC)92.70.961.01
This compound5095.10.94N/A

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

MatrixEffect cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Droplets Charged Droplets Analyte->Droplets Ionization Detector_Normal Expected Signal Matrix Matrix Matrix->Droplets Co-elution Detector_Suppressed Suppressed Signal Droplets->Detector_Suppressed Competition for Ionization

Caption: Conceptual diagram of ion suppression due to matrix effects.

BioanalyticalWorkflow Sample Biological Sample (Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing (Analyte/IS Ratio) Analysis->Data

Caption: A typical bioanalytical workflow for Ziprasidone analysis.

TroubleshootingTree Start Poor Accuracy/Precision? AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME Yes CheckIS Check IS Performance Start->CheckIS No OptimizeSamplePrep Optimize Sample Prep (LLE/SPE) AssessME->OptimizeSamplePrep Significant ME OptimizeChromo Optimize Chromatography AssessME->OptimizeChromo Significant ME Revalidate Re-evaluate and Validate OptimizeSamplePrep->Revalidate OptimizeChromo->Revalidate AssessRecovery Assess Extraction Recovery CheckIS->AssessRecovery

Caption: A decision tree for troubleshooting matrix effect-related issues.

References

Overcoming ion suppression in Ziprasidone quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression during the quantification of Ziprasidone using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in Ziprasidone quantification?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, Ziprasidone, in the mass spectrometer's ion source.[1][2][3] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative assay.[2][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant challenge because it occurs before ion detection.[2][5]

Q2: What are the common causes of ion suppression in an ESI source?

A2: In Electrospray Ionization (ESI), several mechanisms can cause ion suppression. Co-eluting matrix components can compete with the analyte for the limited charge or space at the droplet surface, hindering the formation of gas-phase ions.[1][2] Additionally, non-volatile matrix components like salts and proteins can alter the physical properties of the ESI droplets, such as increasing surface tension and viscosity.[2][5] This change impairs droplet evaporation and the efficient release of analyte ions.[5] Endogenous compounds in biological samples, such as phospholipids, are major contributors to ion suppression.[6]

Q3: How can I detect if ion suppression is affecting my Ziprasidone analysis?

A3: A common method to detect and characterize ion suppression is the post-column infusion experiment.[5][7] In this technique, a constant flow of a Ziprasidone standard solution is infused into the LC eluent after the analytical column but before the MS ion source.[7][8] A blank matrix sample (e.g., drug-free plasma) is then injected. Any dip or decrease in the constant baseline signal of Ziprasidone indicates a region where co-eluting matrix components are causing ion suppression.[7]

Q4: Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to ion suppression than ESI?

A4: Yes, APCI is generally less prone to significant ion suppression compared to ESI.[1][2][9] The ionization mechanisms are different; APCI involves gas-phase ionization via a corona discharge, which is less affected by the charge competition and droplet properties that dominate ESI.[2] While not immune to matrix effects, switching to an APCI source can be a viable strategy if severe ion suppression is encountered with ESI.[10]

Troubleshooting Guides

Problem 1: Low or inconsistent signal intensity for Ziprasidone.

This issue is often a primary indicator of ion suppression. The following steps can help diagnose and resolve the problem.

Troubleshooting Workflow for Signal Loss

G cluster_0 start Low/Inconsistent Signal for Ziprasidone infusion Perform Post-Column Infusion Experiment start->infusion suppression_check Suppression Observed? infusion->suppression_check no_suppression Investigate Other Issues: - Instrument Sensitivity - Sample Degradation - Standard Preparation suppression_check->no_suppression No optimize_sample_prep Optimize Sample Preparation (LLE, SPE) suppression_check->optimize_sample_prep Yes optimize_chroma Optimize Chromatography (Separate from suppression zone) optimize_sample_prep->optimize_chroma use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chroma->use_sil_is end Signal Restored & Reproducible use_sil_is->end

Caption: A decision tree for troubleshooting low signal intensity.

Step 1: Improve Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[2][6] The goal is to effectively remove interfering matrix components, especially phospholipids, before LC-MS/MS analysis.

  • Comparison of Sample Preparation Techniques:

TechniqueDescriptionRecovery of ZiprasidoneMatrix Effect Mitigation
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[11]90-95%[11]Fair: Fast and easy, but may not effectively remove phospholipids and other endogenous components, often leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) Separates Ziprasidone from the aqueous sample into an immiscible organic solvent based on its physicochemical properties.[6][12]81-93%[13]Good: Provides a cleaner extract than PPT. A study found LLE suitable for extracting Ziprasidone with no significant ion suppression observed.[13]
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively adsorb the analyte, which is then washed to remove interferences and selectively eluted.[3]>85% (Typical)Excellent: Generally considered the most effective technique for removing a broad range of matrix components, leading to the cleanest extracts and minimal ion suppression.[3][14]
  • Recommendation: If you are using Protein Precipitation and observing suppression, consider switching to Liquid-Liquid Extraction or Solid-Phase Extraction for a cleaner sample.[6][13]

Step 2: Optimize Chromatographic Separation

If sample preparation is not sufficient, modify your chromatographic method to separate the elution of Ziprasidone from the regions of ion suppression.[2][8]

  • Identify Suppression Zones: Use the post-column infusion technique described in FAQ Q3 to identify the retention times where matrix components cause suppression.

  • Adjust Gradient/Mobile Phase: Modify the mobile phase composition or gradient slope to shift the retention time of Ziprasidone away from these zones.[8] Often, suppression is most severe at the beginning of the run (where unretained polar compounds elute) and at the end of a gradient (where strongly retained compounds elute).[2]

  • Change Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a biphenyl column) can alter selectivity and provide the necessary separation from interfering compounds.[4]

Problem 2: Poor accuracy and precision in QC samples.

Inconsistent results, especially between different batches of matrix, point towards variable ion suppression.

Step 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most effective way to compensate for ion suppression.[4]

  • Mechanism: A SIL-IS (e.g., Ziprasidone-d8) is chemically identical to the analyte but has a different mass.[13] It co-elutes with Ziprasidone and experiences the same degree of ion suppression.[4] Because the quantification is based on the peak area ratio of the analyte to the SIL-IS, any signal suppression affecting both compounds is canceled out, leading to accurate and precise results.[4]

Step 2: Implement Matrix-Matched Calibration

If a SIL-IS is not available, preparing calibration standards and QCs in the same biological matrix as the samples can help compensate for the effect.[1][3]

  • Procedure: Use blank, analyte-free matrix (e.g., drug-free plasma) to prepare your calibration curve and quality control samples. This ensures that the standards and the unknown samples experience a similar degree of ion suppression.[3]

  • Limitation: This method assumes that the matrix effect is consistent across all unknown samples, which may not always be the case.[8] It is also dependent on the availability of a true blank matrix.[1]

References

Improving the recovery of Ziprasidone D8 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Ziprasidone D8 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from biological samples?

A1: The three primary techniques for extracting this compound from biological matrices such as plasma, serum, and urine are:

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture according to their physical and chemical properties. It involves a solid stationary phase and a liquid mobile phase.

  • Protein Precipitation (PP): This is the simplest method, where a precipitating agent, usually an organic solvent or an acid, is added to the biological sample to denature and precipitate proteins, leaving the analyte of interest in the supernatant.

Q2: What is a typical recovery rate for this compound?

A2: The recovery rate for this compound can vary significantly depending on the extraction method, the biological matrix, and the specific protocol used. Generally, a consistent and reproducible recovery is more critical than achieving 100% recovery. Published studies have reported recovery rates for this compound in the range of 70-96% using liquid-liquid extraction.[1]

Q3: How does pH affect the extraction efficiency of this compound?

A3: The pH of the sample can significantly influence the extraction efficiency of Ziprasidone, a weakly basic compound. Adjusting the pH of the sample can alter the ionization state of the molecule, thereby affecting its solubility in the extraction solvent. For instance, in LLE, alkalinizing the plasma sample can improve the extraction efficiency.[2]

Q4: Can the choice of organic solvent impact the recovery of this compound in LLE?

A4: Absolutely. The selection of an appropriate organic solvent is crucial for maximizing the recovery of this compound. The solvent should be immiscible with the sample matrix and have a high affinity for the analyte. A study reported successful extraction of ziprasidone using 20% methylene dichloride in pentane.[3] Another method utilized tert-butyl methyl ether.[2]

Q5: What are "matrix effects" and how can they affect my results?

A5: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Utilizing a stable isotope-labeled internal standard like this compound is the most recognized technique to compensate for matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Low or Inconsistent Recovery
Potential Cause Troubleshooting Steps
Suboptimal pH of the sample Ensure the pH of the biological sample is optimized for the chosen extraction method. For Ziprasidone, which is a basic compound, adjusting the pH to a more alkaline state can improve recovery in LLE and SPE.
Inappropriate choice of extraction solvent (LLE) Test a variety of organic solvents with different polarities to find the one that provides the best recovery for this compound.
Inefficient elution from the SPE cartridge The elution solvent may not be strong enough to desorb the analyte completely. Try increasing the organic solvent concentration or using a different, stronger elution solvent.
Incomplete protein precipitation (PP) Ensure the ratio of precipitating agent to sample is sufficient for complete protein removal. Acetonitrile is a commonly used and effective precipitant.[4]
Analyte degradation Ziprasidone can be sensitive to storage conditions. Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[1]
Co-precipitation of the analyte with proteins (PP) While acetonitrile is generally effective, in some cases, acidic precipitants can lead to co-precipitation of basic compounds like Ziprasidone. If this is suspected, switching to an organic solvent-based precipitation is recommended.[4]
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent pipetting or sample handling Ensure accurate and consistent pipetting of all solutions, including the internal standard. Automating liquid handling steps can improve reproducibility.
Matrix effects While this compound helps to correct for matrix effects, significant variability between samples can still impact results. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. If significant effects are observed, further optimization of the sample cleanup or chromatographic separation may be necessary.
Incomplete vortexing or mixing Ensure thorough mixing at all stages of the extraction process to allow for complete partitioning of the analyte and interaction with the internal standard.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma

This protocol is adapted from a validated bioanalytical method.

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Internal Standard Spiking:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 50 µL of this compound internal standard solution (concentration will depend on the specific assay requirements).

  • Extraction:

    • Add 50 µL of 1.0 M sodium carbonate (pH 11.5) to alkalinize the plasma.[5]

    • Add 200 µL of chilled acetonitrile and vortex for 20 seconds.[5]

    • Add 1.7 mL of a methyl tert-butyl ether–dichloromethane (70:30% v/v) mixture and vortex for 1 minute.[5]

    • Centrifuge the mixture at 5,000 x g for 10 minutes to separate the aqueous and organic layers.[5]

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

    • Vortex briefly to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Ziprasidone from Urine

This protocol is adapted from a method for the determination of Ziprasidone in rat urine.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Centrifuge the urine sample to remove any particulate matter.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of methanol to remove polar interferences.

  • Elution:

    • Elute Ziprasidone and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protein Precipitation (PP) Protocol for this compound from Human Plasma

This is a general protocol based on common protein precipitation methods.

  • Sample and Internal Standard:

    • In a microcentrifuge tube, add 100 µL of human plasma.

    • Add an appropriate volume of this compound internal standard solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the analyte and allows for reconstitution in a solvent that is more compatible with the initial mobile phase conditions.

    • Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis:

    • Transfer the reconstituted sample (or the supernatant directly if the evaporation step is skipped) to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Reported Recovery of Ziprasidone and this compound using Liquid-Liquid Extraction from Plasma

AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Ziprasidone92.574.40[1]
This compound95.703.1[1]

Table 2: Reported Recovery of Ziprasidone using Solid-Phase Extraction from Urine

AnalyteRecovery (%)Concentration LevelReference
Ziprasidone>95Low, Medium, High

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Choose Method SPE Solid-Phase Extraction PP Protein Precipitation Evaporate Evaporate Solvent LLE->Evaporate SPE->Evaporate PP->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS

Caption: General experimental workflow for this compound extraction and analysis.

Troubleshooting_Logic Start Low or Inconsistent Recovery of this compound Check_pH Is the sample pH optimized? Start->Check_pH Check_Solvent Is the LLE solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH and re-extract Check_pH->Adjust_pH No Check_Elution Is the SPE elution strong enough? Check_Solvent->Check_Elution Yes Optimize_Solvent Test different solvents Check_Solvent->Optimize_Solvent No Check_PP Is protein precipitation complete? Check_Elution->Check_PP Yes Optimize_Elution Increase elution solvent strength Check_Elution->Optimize_Elution No Check_Degradation Could the analyte be degrading? Check_PP->Check_Degradation Yes Optimize_PP Adjust precipitant ratio or type Check_PP->Optimize_PP No Check_Storage Review storage and handling Check_Degradation->Check_Storage Yes End Recovery Improved Adjust_pH->End Optimize_Solvent->End Optimize_Elution->End Optimize_PP->End Check_Storage->End

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Managing Cross-Contamination in Ziprasidone D8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Ziprasidone and its deuterated internal standard, Ziprasidone D8. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate cross-contamination, ensuring the accuracy and reliability of your analytical data.

Troubleshooting Guides

Cross-contamination, often observed as carryover in chromatographic systems, can significantly impact the quantification of Ziprasidone by introducing residues from a previous sample into a subsequent analysis.[1][2] This can lead to inaccurate results, especially when a high-concentration sample is followed by a low-concentration sample or a blank.[1][2] The following guides provide systematic approaches to identify and resolve these issues.

Issue 1: Carryover of Ziprasidone Detected in Blank Injections

Symptom: A peak corresponding to Ziprasidone is observed in a blank injection immediately following a high-concentration sample.

Troubleshooting Workflow:

G A Start: Peak in Blank B Inject High-Concentration Standard followed by multiple blanks A->B C Analyze Blank Chromatograms B->C D Is carryover consistent across all blanks? C->D E Contamination of mobile phase, solvents, or blank solution is likely D->E Yes F Is carryover highest in the first blank and decreases in subsequent blanks? D->F No L End: Source Identified E->L F->C No, re-evaluate G Systematic component isolation required F->G Yes H Replace analytical column with a union. Re-inject sequence. G->H I Does carryover persist? H->I J Source is likely the autosampler (needle, loop, valve) or connecting tubing I->J Yes K Source is likely the analytical column or guard column I->K No J->L K->L

Caption: Systematic workflow for troubleshooting carryover.

Detailed Steps:

  • Confirm the Carryover Pattern: Inject a high-concentration standard, followed by a series of three or more blank injections.[1]

    • If the peak intensity is similar across all blanks, the source is likely contamination of the mobile phase or the blank solution itself.[3]

    • If the peak intensity is highest in the first blank and decreases with subsequent injections, this is indicative of system carryover.[3]

  • Isolate the Source: A systematic approach is crucial to pinpoint the origin of the carryover.[1][4]

    • LC System (Pre-Column): To rule out the column, replace it with a zero-volume union and re-run the high-concentration standard followed by blanks. If carryover persists, the source is likely the autosampler (injection needle, sample loop, rotor seal) or connecting tubing.[1][4]

    • Analytical Column: If removing the column eliminates the carryover, the column or guard column is retaining the analyte. "Sticky" compounds, which can include hydrophobic molecules like Ziprasidone, are prone to adhering to column surfaces.[1]

    • MS Ion Source: While less common for carryover, contamination of the ion source can occur. Regular cleaning and maintenance are essential.[4]

Solutions:

  • Optimize Wash Solvents: Ensure the autosampler wash solution is strong enough to solubilize Ziprasidone effectively. A wash solution containing a higher percentage of organic solvent or a different solvent with stronger elution properties may be necessary.

  • Increase Wash Volume and Time: Increase the volume of the wash solvent used and the duration of the wash cycle between injections.

  • Hardware Maintenance:

    • Routinely inspect and clean the injection needle and needle seat.

    • Worn or dirty rotor seals in the injection valve are a common cause of carryover and should be replaced.[3]

    • Ensure all tubing and fittings are properly seated to avoid dead volumes where the sample can be trapped.[1]

  • Column Washing: If the column is the source, develop a robust column washing procedure using a strong solvent to be run after high-concentration samples.[2]

Issue 2: Inconsistent this compound (Internal Standard) Response

Symptom: The peak area of the this compound internal standard is erratic across a batch of samples.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Solution
Pipetting or Dilution Errors Review sample preparation and internal standard spiking procedures. Re-prepare a subset of samples to confirm reproducibility.Ensure pipettes are properly calibrated.[5] Automate liquid handling where possible to minimize human error.
H/D Exchange (Loss of Deuterium) Examine the Certificate of Analysis to confirm the position of the deuterium labels. H/D exchange can occur under acidic or basic conditions if labels are on labile sites.[6]Maintain a neutral pH for samples and mobile phases if possible. Store deuterated standards in appropriate, neutral solvents.[6]
Ion Suppression or Enhancement Analyze the matrix effect by comparing the D8 response in a neat solution versus the response in an extracted blank matrix spiked at the same concentration.Optimize the sample cleanup procedure (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering matrix components.[7] Adjust chromatographic conditions to separate this compound from co-eluting matrix components.
Low Isotopic Purity of D8 Standard Check the Certificate of Analysis for isotopic purity. Low purity means a significant amount of unlabeled Ziprasidone is present, which can interfere with the analyte quantification.[6]Source a high-purity internal standard (typically >98%). Account for any known impurities in calculations if unavoidable.

Experimental Protocols

Protocol 1: Systematic Identification of Carryover Source

This protocol provides a step-by-step method to determine the primary contributor to system carryover.

Materials:

  • High-concentration stock solution of Ziprasidone.

  • Blank solution (e.g., mobile phase or sample matrix).

  • Zero-volume union fitting.

  • LC-MS/MS system.

Procedure:

  • Establish Baseline Carryover:

    • Equilibrate the LC-MS/MS system with the analytical column installed.

    • Perform the following injection sequence: Blank, Blank, High-Concentration Standard, Blank, Blank, Blank.

    • Analyze the chromatograms of the three blanks following the standard. The peak area in the first blank establishes the baseline level of carryover.[1]

  • Isolate the Autosampler and LC Plumbing:

    • Power down the column heater and pump.

    • Carefully disconnect the analytical column.

    • Install the zero-volume union in place of the column.

    • Repeat the injection sequence from step 1.

    • Analyze the blank chromatograms. If the carryover is significantly reduced or eliminated, the column is the primary source. If the carryover persists, the issue lies within the autosampler or connecting tubing.[1][4]

  • Analyze Results:

    • Compare the carryover percentage with and without the column to pinpoint the source.

    • Proceed with the targeted solutions outlined in the troubleshooting guide above.

Frequently Asked Questions (FAQs)

Q1: What is cross-contamination in the context of this compound analysis?

A1: Cross-contamination is the unintentional transfer of analyte from one sample to another.[8][9] In LC-MS/MS analysis, this typically manifests as "carryover," where residual Ziprasidone from a preceding, often high-concentration sample, appears as a peak in a subsequent, low-concentration or blank sample.[2] This can compromise the accuracy of quantitative measurements.[1]

Q2: Why is this compound used as an internal standard?

A2: this compound is a deuterated stable isotope-labeled internal standard. It is chemically identical to Ziprasidone but has a higher mass due to the replacement of hydrogen atoms with deuterium.[10] It is the ideal internal standard because it co-elutes with the analyte and behaves similarly during sample extraction and ionization, thus compensating for variations in sample preparation and instrument response.[7]

Q3: My this compound internal standard seems to be showing a small peak at the mass of unlabeled Ziprasidone. Why is this happening?

A3: This can be due to two main reasons:

  • Isotopic Purity: The deuterated standard may contain a small percentage of the unlabeled compound as an impurity from its synthesis.[6] The Certificate of Analysis should specify the isotopic purity.

  • In-source H/D Exchange: Although less common for stably-labeled compounds, some back-exchange (loss of deuterium for hydrogen) can occur in the mass spectrometer's ion source, particularly under high-energy conditions.[6]

Q4: Can the mobile phase composition affect carryover for Ziprasidone?

A4: Yes. Ziprasidone is a lipophilic compound.[11] If the mobile phase is not strong enough (i.e., has too low a percentage of organic solvent), the compound may not be fully eluted from the column or other system components during the analytical run, leading to carryover. Optimizing the mobile phase and gradient conditions is a key step in preventing this.[2]

Q5: What are some general lab practices to prevent cross-contamination?

A5: Beyond instrument carryover, general lab practices are crucial. These include:

  • Using separate, clearly labeled equipment (e.g., pipettes, glassware) for high-concentration standards and unknown samples.[9]

  • Implementing a robust cleaning protocol for all work surfaces and equipment.[8]

  • Practicing good personal hygiene, including regular hand washing.[8][9]

  • Establishing a unidirectional workflow, moving from "clean" areas (reagent preparation) to "dirty" areas (sample analysis) to prevent backward contamination.[5][9]

Logical Relationship of Contamination Sources:

G cluster_0 Systematic Contamination cluster_1 Carryover (Sample-to-Sample) cluster_2 Procedural Contamination A Contaminated Solvents (Mobile Phase, Blanks) X Inaccurate this compound Analysis A->X B Contaminated Reagents B->X C Autosampler (Needle, Loop, Valve) C->X D Analytical Column & Guard Column D->X E Tubing & Fittings (Dead Volumes) E->X F Pipetting/Dilution Errors F->X G Improper Cleaning of Labware G->X

Caption: Potential sources of contamination in analysis.

References

Best practices for storage and handling of Ziprasidone D8 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Ziprasidone D8 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

A: this compound is typically shipped as a lyophilized powder at room temperature.[1] Upon receipt, it is recommended to store the lyophilized powder at -20°C for long-term stability.[1][2] For short-term storage, room temperature is acceptable.[3]

Q2: What is the recommended solvent for reconstituting this compound?

A: Dimethyl sulfoxide (DMSO) and methanol are common solvents for reconstituting this compound.[1] It is described as being slightly soluble in both.[1] For cell culture experiments, it is advisable to first dissolve the compound in DMSO to create a stock solution.[4][5]

Q3: How do I prepare a stock solution of this compound?

A: To prepare a stock solution, dissolve the this compound powder in your chosen solvent, such as DMSO.[5] Ensure the concentration of the stock solution is lower than its solubility in the solvent.[4] For cell-based assays, a common practice is to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration.[4]

Q4: Can I dilute the DMSO stock solution directly into my aqueous buffer or cell culture medium?

A: While direct dilution is possible in many cases, organic reagents can sometimes precipitate when added directly to an aqueous medium.[4] To avoid this, it is recommended to perform a serial dilution of the DMSO stock solution with DMSO first, and then add the diluted solution to your aqueous buffer or cell culture medium.[4] Pre-warming both the stock solution and the medium to 37°C can also help prevent precipitation.[4]

Q5: What should I do if the this compound powder is stuck to the vial?

A: If the powder adheres to the vial, it is recommended to centrifuge the vial at approximately 3000 rpm for a few minutes to collect the powder at the bottom.[4]

Q6: How should I store the reconstituted this compound solution?

A: Once reconstituted, the solution should be stored at -20°C.[2] It is recommended to use the solution within one month to prevent loss of potency.[2] For longer-term storage of solutions, -80°C is also an option, with a stability of up to one year.[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]

Q7: What is the stability of this compound in different forms and conditions?

A: The stability of this compound varies depending on its form and storage conditions. The lyophilized powder is stable for at least 36 months when stored at -20°C and kept desiccated.[2] In solution, it is stable for up to one month at -20°C.[2] One supplier suggests that in a solvent, it can be stored for up to 6 months at -80°C and 1 month at -20°C.[6] A study on a related compound, ziprasidone mesylate, in an oral solution found it was stable for at least 6 weeks when refrigerated at 5°C.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The compound's solubility in the aqueous medium has been exceeded.Perform a serial dilution in an organic solvent like DMSO before adding to the aqueous buffer.[4] Pre-warm both the stock solution and the buffer to 37°C.[4] If precipitation still occurs, consider using sonication to help redissolve the compound.[4]
Inconsistent experimental results Degradation of the this compound solution due to improper storage or handling.Ensure the stock solution is stored at -20°C or -80°C and protected from light.[2][4] Aliquot the stock solution to avoid multiple freeze-thaw cycles.[2] Use a freshly prepared working solution for each experiment.
Difficulty dissolving the lyophilized powder The incorrect solvent is being used, or the compound has low solubility.Confirm that you are using a recommended solvent such as DMSO or methanol.[1] Gentle warming or vortexing may aid in dissolution. Be aware that this compound is only slightly soluble in these solvents.[1]

Quantitative Data Summary

Parameter Value Source
Storage Temperature (Lyophilized) -20°C (long-term)[1][2]
Storage Temperature (Solution) -20°C or -80°C[2][4]
Stability (Lyophilized at -20°C) ≥ 36 months[2]
Stability (Solution at -20°C) Up to 1 month[2]
Stability (Solution at -80°C) Up to 1 year[4]
Solubility Slightly soluble in DMSO and Methanol[1]

Experimental Protocols

Protocol for Preparing a Working Solution for Cell-Based Assays

  • Reconstitute Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

  • Prepare Intermediate Dilutions:

    • Perform a serial dilution of the high-concentration stock solution with DMSO to create intermediate concentrations. For example, to get a 1 mM solution from a 10 mM stock, mix 1 part of the 10 mM stock with 9 parts of DMSO.

  • Prepare Final Working Solution:

    • Pre-warm the cell culture medium or aqueous buffer to 37°C.[4]

    • Add a small volume of the appropriate intermediate DMSO dilution to the pre-warmed medium to achieve the desired final concentration. For instance, to make a 1 µM working solution, add 1 µL of a 1 mM intermediate solution to 1 mL of medium.[4]

    • Mix thoroughly by gentle inversion or pipetting.

    • Use the freshly prepared working solution for your experiment immediately.

Visual Guides

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use lyophilized Lyophilized Powder (-20°C) reconstitute Reconstitute in DMSO (e.g., 10 mM Stock) lyophilized->reconstitute Equilibrate to RT aliquot Aliquot Stock Solution reconstitute->aliquot store_stock Store Stock at -20°C/-80°C aliquot->store_stock serial_dilution Serial Dilution in DMSO store_stock->serial_dilution Use one aliquot final_dilution Final Dilution in Aqueous Medium (37°C) serial_dilution->final_dilution cell_assay Cell-Based Assay final_dilution->cell_assay

Caption: Workflow for preparing this compound solutions.

logical_relationship Key Considerations for Handling this compound center This compound Handling Best Practices storage Proper Storage (-20°C for powder, -20°C/-80°C for solution) center->storage solvent Appropriate Solvent (DMSO for stock) center->solvent dilution Correct Dilution Technique (Serial dilution) center->dilution aliquoting Aliquoting (Avoid freeze-thaw) center->aliquoting safety Safety Precautions (Use PPE) center->safety

Caption: Best practices for handling this compound.

References

Technical Support Center: Enhancing Ziprasidone Detection with Ziprasidone D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ziprasidone D8 to enhance the sensitivity of Ziprasidone detection.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Ziprasidone quantification?

Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative analysis, particularly in complex matrices such as plasma.[1][2] this compound is an ideal internal standard because it has the same physicochemical properties as Ziprasidone, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.[1][2] However, due to its higher mass, it can be distinguished from the unlabeled Ziprasidone by a mass spectrometer. This allows for accurate correction of any analyte loss during sample processing and compensates for variations in instrument response, ultimately leading to more precise and accurate quantification.

Q2: What is the typical mass transition for Ziprasidone and this compound in LC-MS/MS analysis?

In positive ion mode mass spectrometry, the predominant precursor ions for Ziprasidone and this compound correspond to their protonated molecules ([M+H]+). The most common multiple reaction monitoring (MRM) transitions are:

  • Ziprasidone: m/z 413.0 → 194.0[2][3][4]

  • This compound: m/z 421.1 → 194.0[2][4]

Q3: What are the expected retention times for Ziprasidone and this compound?

Under the same chromatographic conditions, Ziprasidone and this compound will have nearly identical retention times. One study reported elution times of approximately 2.3 ± 0.2 minutes for both compounds.[5]

Troubleshooting Guide

Issue 1: Poor peak shape or tailing for Ziprasidone and this compound.

  • Possible Cause: Inappropriate mobile phase pH or composition.

    • Troubleshooting Step: Ziprasidone is a basic compound. Ensure the mobile phase has an appropriate pH to maintain a consistent ionization state. Using a buffer, such as ammonium acetate, can help improve peak shape.[5] One method successfully used a mobile phase of 2 mM Ammonium acetate: Acetonitrile (5:95, v/v).[5]

  • Possible Cause: Column degradation or contamination.

    • Troubleshooting Step: Flush the column with a strong solvent or, if necessary, replace the column. A Hypurity C18, 150 x 4.6 mm, 5 µm column has been used effectively.[5]

Issue 2: Low sensitivity or inability to detect the lower limit of quantification (LLOQ).

  • Possible Cause: Inefficient sample extraction.

    • Troubleshooting Step: Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. For LLE, ensure the pH of the aqueous phase is adjusted to maximize the extraction of Ziprasidone into the organic solvent. One study reported good recoveries using a mixture of methyl tert-butyl ether and dichloromethane.[6]

  • Possible Cause: Suboptimal mass spectrometer settings.

    • Troubleshooting Step: Infuse a standard solution of Ziprasidone and this compound directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage for the specific MRM transitions. A collision energy of 30eV has been reported for both Ziprasidone and its D8 isotopologue.[2]

Issue 3: High variability between replicate injections.

  • Possible Cause: Inconsistent sample preparation.

    • Troubleshooting Step: Ensure precise and consistent pipetting of the internal standard (this compound) and the sample. Use of an automated liquid handler can improve reproducibility.

  • Possible Cause: Instability of the analyte in the autosampler.

    • Troubleshooting Step: Evaluate the stability of processed samples at the autosampler temperature. One study noted that processed samples were stable at -70°C for 30 days.[2] If degradation is suspected, analyze samples immediately after preparation or ensure the autosampler is maintained at a low temperature (e.g., 4°C).

Experimental Protocols

Protocol 1: Quantitative Analysis of Ziprasidone in Human Plasma using LC-MS/MS

This protocol is based on a validated method for the quantification of Ziprasidone in human plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard solution (100 ng/mL).
  • Add 100 µL of a suitable buffer to each sample and vortex.
  • Add an appropriate volume of extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).
  • Vortex for 10 minutes, then centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.
  • Column: Hypurity C18, 150 x 4.6 mm, 5 µm.[5]
  • Column Temperature: 40°C.[5]
  • Mobile Phase: 2 mM Ammonium acetate: Acetonitrile (5:95, v/v).[5]
  • Flow Rate: 1.0 mL/min.[4]
  • Injection Volume: 5 µL.[5]
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • Ziprasidone: m/z 413.2 → 194.0[4]
  • This compound: m/z 421.2 → 194.0[4]

Data Presentation

Table 1: Linearity and Precision Data for Ziprasidone Quantification

ParameterValue
Linearity Range0.05 – 200.00 ng/mL[5]
Correlation Coefficient (r²)> 0.99[5]
Intra-run Precision (%CV)0.625 to 0.947%[5]
Inter-run Precision (%CV)2.182 to 3.198%[5]

Table 2: Recovery Data for Ziprasidone and this compound

AnalyteOverall Recovery
Ziprasidone92.57%[5]
This compound95.70%[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporate & Reconstitute extract->evap lc LC Separation (C18 Column) evap->lc Inject ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate Raw Data quantify Quantification (Ratio to IS) integrate->quantify

Caption: Workflow for Ziprasidone quantification using this compound.

ziprasidone_metabolism cluster_pathways Metabolic Pathways cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathways ziprasidone Ziprasidone aldehyde_oxidase Aldehyde Oxidase ziprasidone->aldehyde_oxidase Predominant cyp3a4 CYP3A4 ziprasidone->cyp3a4 Alternative reductive_metabolites Reductive Metabolites aldehyde_oxidase->reductive_metabolites oxidative_metabolites Oxidative Metabolites cyp3a4->oxidative_metabolites

Caption: Major metabolic pathways of Ziprasidone.[7][8][9]

References

Resolving chromatographic co-elution with Ziprasidone D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Ziprasidone D8.

Troubleshooting Guide: Resolving Co-elution of Ziprasidone and this compound

Issue: The deuterated internal standard, this compound, is chromatographically separating from the analyte, Ziprasidone. This phenomenon, known as the "isotope effect," can lead to inaccurate quantification.[1] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][3][4]

Below is a step-by-step guide to diagnose and resolve this co-elution problem.

Step 1: Confirm Co-elution Issue

Overlay the chromatograms of Ziprasidone and this compound from a representative injection. A visible separation between the two peaks confirms a co-elution problem that needs to be addressed.

Step 2: Methodical Optimization of Chromatographic Conditions

To achieve co-elution, systematically adjust one chromatographic parameter at a time. The following tables provide starting points and suggested modifications for your LC-MS method.

Table 1: Typical LC-MS Parameters for Ziprasidone Analysis

ParameterTypical Starting ConditionReference
Column C18 or C8, 50-150 mm length, 2.1-4.6 mm ID, 1.7-5 µm particle size[5][6]
Mobile Phase A 0.1% Formic Acid in Water or 10mM Ammonium Formate/Acetate[7]
Mobile Phase B Acetonitrile or Methanol[5]
Gradient Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 90-95%)[5]
Flow Rate 0.2 - 0.5 mL/min[6]
Column Temp. 30 - 40 °C[6]
Injection Vol. 5 - 10 µL
MS Detection ESI Positive
MRM Transition Ziprasidone: m/z 413 -> 194; this compound: m/z 421 -> 194

Table 2: Troubleshooting Strategies for Co-elution

Parameter to AdjustRecommended ActionExpected OutcomeRationale
Gradient Slope Decrease the ramp of the organic phase (Mobile Phase B) around the elution time of Ziprasidone.Increased retention time and potentially improved merging of the analyte and internal standard peaks.A shallower gradient increases the interaction time with the stationary phase, which can minimize the separation caused by the isotope effect.[8]
Mobile Phase pH Adjust the pH of the aqueous mobile phase (Mobile Phase A). For Ziprasidone, a weak base, increasing the pH towards its pKa (~7.1) can alter retention. Testing a pH range from 3 to 5 is a good starting point.Changing the ionization state of Ziprasidone will alter its polarity and interaction with the stationary phase, potentially leading to co-elution.[7][9]The degree of ionization of the analyte affects its hydrophobicity and retention in reverse-phase chromatography.[10][11]
Organic Modifier Switch from Acetonitrile to Methanol or vice-versa, or use a combination of both.Altered selectivity of the separation, which may bring the two peaks closer together.Methanol and Acetonitrile have different solvent strengths and interaction mechanisms, which can change the selectivity of the separation.[10]
Column Chemistry If co-elution is not achieved, consider a different stationary phase. If using a C18 column, try a C8 or a Phenyl-Hexyl column.Different stationary phases provide alternative selectivities that may not exhibit a strong isotope effect for Ziprasidone.[8]The separation is dependent on the interactions between the analyte and the stationary phase. Changing the stationary phase chemistry alters these interactions.[12]
Column Temperature Increase or decrease the column temperature in 5 °C increments (e.g., from 30 °C up to 45 °C).Changes in temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and potentially improve co-elution.[8][13]Temperature can subtly alter the interactions between the analyte, internal standard, and the stationary phase.[13]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Mobile Phases: Prepare aqueous mobile phases (e.g., 10mM Ammonium Acetate) at different pH values (e.g., pH 3.5, 4.0, 4.5, 5.0) by adding formic acid or acetic acid.

  • Equilibrate the System: For each new mobile phase pH, flush the LC system for at least 15-20 minutes to ensure the column is fully equilibrated.

  • Inject Standard Solution: Inject a solution containing known concentrations of Ziprasidone and this compound.

  • Analyze Chromatograms: Compare the retention times and peak shapes of Ziprasidone and this compound at each pH level to identify the optimal condition for co-elution.

Protocol 2: Gradient Optimization
  • Identify Elution Point: Determine the percentage of the organic mobile phase at which Ziprasidone and this compound elute in your current method.

  • Modify Gradient: Create a new gradient method where the rate of change of the organic mobile phase is decreased around the identified elution point. For example, if the compounds elute at 40% Acetonitrile, flatten the gradient from 35% to 45%.

  • Equilibrate and Inject: Equilibrate the column with the new gradient and inject the standard solution.

  • Evaluate Co-elution: Assess the separation between the analyte and the internal standard. Further fine-tune the gradient as needed.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (this compound) eluting before Ziprasidone?

This is a known chromatographic phenomenon called the "isotope effect". Deuterium atoms can slightly alter the physicochemical properties of a molecule, such as its polarity and interaction with the stationary phase, often leading to a slightly shorter retention time in reverse-phase chromatography.[1][2][4]

Q2: Can I still quantify accurately if there is a small, consistent separation between Ziprasidone and this compound?

While not ideal, if the separation is small and consistent across all calibration standards and samples, and if both peaks are symmetrical and free from matrix effects, it may be possible to obtain acceptable quantitative results. However, perfect co-elution is always the goal to ensure that both the analyte and the internal standard experience the same ionization conditions and potential matrix effects, which is the primary purpose of using a stable isotope-labeled internal standard.[14]

Q3: Could the problem be with the this compound internal standard itself?

It is important to verify the purity and identity of your internal standard. The certificate of analysis should be checked for chemical and isotopic purity.[8] However, the chromatographic separation is more likely due to the isotope effect rather than an impurity, especially if the mass-to-charge ratio is correct.

Q4: Are there alternative internal standards I can use if I cannot resolve the co-elution?

If extensive method development fails to resolve the co-elution, you could consider using an internal standard labeled with ¹³C or ¹⁵N. These heavy isotopes do not typically exhibit a significant chromatographic isotope effect and are more likely to co-elute perfectly with the analyte.[1][8]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Co-elution start Start: Co-elution Issue Observed confirm Confirm Separation by Overlaying Chromatograms start->confirm adjust_gradient Adjust Gradient Slope confirm->adjust_gradient resolved Issue Resolved: Co-elution Achieved adjust_gradient->resolved Success not_resolved Issue Not Resolved adjust_gradient->not_resolved No Improvement adjust_ph Adjust Mobile Phase pH adjust_ph->resolved Success adjust_ph->not_resolved No Improvement change_organic Change Organic Modifier (ACN vs. MeOH) change_organic->resolved Success change_organic->not_resolved No Improvement change_column Change Column Chemistry (e.g., C8, Phenyl-Hexyl) change_column->resolved Success change_column->not_resolved No Improvement adjust_temp Adjust Column Temperature adjust_temp->resolved Success adjust_temp->not_resolved No Improvement not_resolved->adjust_ph Try Next not_resolved->change_organic Try Next not_resolved->change_column Try Next not_resolved->adjust_temp Try Next consider_alt_is Consider Alternative IS (e.g., 13C, 15N-labeled) not_resolved->consider_alt_is Last Resort

Caption: Troubleshooting workflow for co-elution issues.

LCMS_Workflow General LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike extract Extraction (e.g., LLE, SPE) spike->extract injection Autosampler Injection extract->injection lc_separation LC Separation (Chromatography) injection->lc_separation ms_detection MS/MS Detection (Ionization & Fragmentation) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

Caption: General LC-MS experimental workflow.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Ziprasidone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ziprasidone in biological matrices, with a primary focus on the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Ziprasidone D8 as an internal standard. The performance of this method is contrasted with alternative approaches, offering researchers, scientists, and drug development professionals the necessary data to select the most suitable method for their specific needs.

Method 1: Ziprasidone Quantification by LC-MS/MS using this compound

A highly selective and sensitive method for the determination of Ziprasidone in human plasma utilizes liquid-liquid extraction followed by LC-MS/MS analysis with this compound as the internal standard.[1][2] This stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis due to its similar physicochemical properties to the analyte, which effectively compensates for variability in sample preparation and matrix effects.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction): [1]

  • To 100 µL of human plasma, 50 µL of the internal standard solution (this compound, 100 ng/mL) is added.

  • The sample is alkalinized by adding 100 µL of a buffer solution.

  • Extraction is performed by adding an organic solvent, followed by vortexing and centrifugation to separate the organic and aqueous layers.

  • The organic layer containing the analyte and internal standard is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions: [1]

  • Column: Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5µm

  • Mobile Phase: Acetonitrile and a buffer solution (85:15 v/v)

  • Flow Rate: Isocratic elution

  • Injection Volume: Not specified

  • Run Time: Approximately 4.0 minutes[3]

3. Mass Spectrometric Detection: [1]

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ziprasidone: m/z 413.00 → 193.99[1]

    • This compound: m/z 421.10 → 193.98[1]

Performance Characteristics

The validation of this method demonstrates its robustness, accuracy, and precision for the quantification of Ziprasidone in human plasma.

Validation ParameterResult
Linearity Range 0.2980 - 201.4820 ng/mL[1][2]
Correlation Coefficient (r) 0.9953[1]
Intra-batch Precision (%CV) Within ±15.0%[1]
Inter-batch Precision (%CV) Within ±15.0%[1]
Accuracy (%RE) Within ±15.0%[1]
Recovery Not explicitly stated in the primary source, but a similar method reported >84% recovery for Ziprasidone.[4] Another study using this compound reported an overall recovery of 92.57% for Ziprasidone and 95.70% for the internal standard.[3]
Stability (Freeze-Thaw) Stable for three freeze-thaw cycles.[1]
Stability (Long-Term) Stable at -70°C for 30 days.[1]

Experimental Workflow

Ziprasidone Bioanalysis Workflow plasma Plasma Sample is Add this compound (Internal Standard) plasma->is Spiking extraction Liquid-Liquid Extraction is->extraction Vortex & Centrifuge evaporation Evaporation extraction->evaporation Separate Organic Layer reconstitution Reconstitution evaporation->reconstitution Dry Down lcms LC-MS/MS Analysis reconstitution->lcms Injection data Data Acquisition & Processing lcms->data Detection

Caption: Workflow for Ziprasidone quantification using this compound.

Comparison with Alternative Methods

While the LC-MS/MS method with this compound offers high sensitivity and specificity, other methods have also been developed and validated for Ziprasidone quantification. These alternatives may be suitable depending on the available instrumentation and the specific requirements of the study.

MethodDetectorInternal StandardLinearity Range (ng/mL)Key AdvantagesKey Disadvantages
LC-MS/MS with this compound Tandem Mass SpectrometerThis compound0.2980 - 201.4820[1][2]High selectivity and sensitivity, gold standard for bioanalysis.Requires expensive instrumentation.
LC-MS/MS Tandem Mass SpectrometerINS-RSP0.25 - 500[5]High sensitivity and rapid analysis time (<3 min).[5]Relies on a non-isotopically labeled internal standard.
HPLC-Fluorescence Fluorescence Detectorα-ergocryptine0.5 - 200[4]Good sensitivity, does not require a mass spectrometer.Potential for interference from fluorescent compounds.
HPLC-UV UV DetectorEscitalopram20.0 - 3,000.0[6][7]Widely available instrumentation, simple operation.Lower sensitivity compared to MS and fluorescence detection.
UPLC-UV UV DetectorNot specified70% to 130% of standard concentration[8]Significant reduction in analysis time and solvent consumption.[8]May require specialized high-pressure equipment.
Logical Relationship of Method Selection

The choice of bioanalytical method often depends on a trade-off between sensitivity, specificity, cost, and throughput. The following diagram illustrates a simplified decision-making process for selecting an appropriate method for Ziprasidone analysis.

Method Selection Logic start High Sensitivity & Specificity Required? lcms Use LC-MS/MS start->lcms Yes other_detectors Consider HPLC-Fluorescence or UPLC start->other_detectors No isotope Isotope-labeled IS available? lcms->isotope zipd8 Use this compound isotope->zipd8 Yes alt_is Use Alternative IS isotope->alt_is No uv_detector Is UV sufficient? other_detectors->uv_detector hplc_uv Use HPLC-UV uv_detector->hplc_uv Yes

Caption: Decision tree for selecting a Ziprasidone bioanalytical method.

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a highly reliable and sensitive approach for the bioanalysis of Ziprasidone.[1][2] Its performance, particularly in terms of specificity and accuracy, makes it the preferred method for pharmacokinetic and bioequivalence studies. However, alternative methods such as HPLC with fluorescence or UV detection, and UPLC, offer viable options when LC-MS/MS is not available or when the required sensitivity is lower. The choice of method should be guided by the specific analytical needs, available resources, and the intended application of the data.

References

Choosing the Right Internal Standard for Ziprasidone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs is paramount. In the bioanalysis of the atypical antipsychotic Ziprasidone, the choice of an internal standard (IS) is a critical factor that directly influences the reliability and robustness of the analytical method. This guide provides an objective comparison of Ziprasidone D8, a deuterated internal standard, with other non-deuterated alternatives, supported by experimental data to inform the selection of the most appropriate standard for your research needs.

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variations that can occur, ensuring accurate and precise quantification. The most common choices for internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) are stable isotope-labeled (e.g., deuterated) analogues of the analyte or structurally similar compounds.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as this compound, are often considered the "gold standard" in quantitative mass spectrometry. In these standards, several hydrogen atoms are replaced with deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. The key advantage is that the deuterated standard co-elutes with the analyte during chromatography, meaning they experience the same matrix effects (suppression or enhancement of ionization) and extraction inefficiencies. This co-elution provides the most accurate correction for these variabilities.

Alternatives: Non-Deuterated Internal Standards

When a deuterated standard is not available or economically feasible, researchers may turn to non-deuterated alternatives. These are typically structural analogues of the analyte or other compounds with similar physicochemical properties. While they can compensate for some variability, they may not behave identically to the analyte during chromatography and ionization, which can lead to less accurate results, especially in complex biological matrices.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

To illustrate the performance differences, this guide compares data from studies that have employed this compound, N-methyl ziprasidone (a structural analog), and another antipsychotic, Risperidone (used as a non-analogous internal standard), for the quantification of Ziprasidone in plasma.

Data Presentation
ParameterThis compoundN-methyl ziprasidoneRisperidone (INS-RSP)[1]
Linearity Range (ng/mL) 0.05 - 200.00[2]up to 200[2]0.25 - 500[1]
Correlation Coefficient (r²) > 0.99[2]Not explicitly stated, but linearity was achieved[2]> 0.998[1]
Intra-day Precision (%CV) 0.625 - 0.947[2]< 5[2]< 12[1]
Inter-day Precision (%CV) 2.182 - 3.198[2]< 5[2]< 12[1]
Recovery (%) 92.57 (Ziprasidone), 95.70 (this compound)[2]Not explicitly stated82 (Ziprasidone), 68 (Risperidone)[1]

As the data indicates, methods using all three internal standards demonstrate good linearity and precision. However, a key differentiator is the recovery. The recovery of this compound is very similar to that of Ziprasidone, which is the ideal scenario for an internal standard. In contrast, the recovery of Risperidone is significantly different from that of Ziprasidone, which could introduce inaccuracies in quantification.

Experimental Protocols

Method 1: Using this compound as Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography: Hypurity C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 2 mM Ammonium acetate: Acetonitrile (5:95, v/v).

  • Detection: Mass spectrometry.

  • Run Time: 4.0 minutes.

Method 2: Using N-methyl ziprasidone as Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction from alkalinized plasma using tert-butyl methyl ether.

  • Chromatography: C8 column.

  • Mobile Phase: 90% acetonitrile containing 2 mmol/L ammonium acetate.

  • Detection: Tandem mass spectrometry (MS/MS).

  • Run Time: 2.5 minutes.

Method 3: Using Risperidone (INS-RSP) as Internal Standard[1]
  • Sample Preparation: One-step liquid-liquid extraction with 20% methylene dichloride in pentane.

  • Chromatography: C18 column.

  • Mobile Phase: Isocratic elution (details not specified).

  • Detection: Triple quadrupole mass spectrometer with a TurboIon spray interface.

  • Run Time: < 3 minutes.

Mandatory Visualization

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Biological Sample (e.g., Plasma) B Spike with Internal Standard A->B C Extraction (e.g., LLE, SPE) B->C D LC Separation C->D E MS/MS Detection D->E F Peak Integration E->F G Calculate Analyte/IS Peak Area Ratio F->G H Quantification using Calibration Curve G->H

Caption: Bioanalytical workflow for Ziprasidone quantification using an internal standard.

Conclusion

Based on the available data, This compound is the superior internal standard for the analysis of Ziprasidone . Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and matrix effects, as evidenced by its comparable recovery rate. While non-deuterated alternatives like N-methyl ziprasidone and Risperidone can provide acceptable performance in terms of linearity and precision, the potential for differential recovery and matrix effects introduces a higher risk of inaccuracy.

For researchers aiming for the highest level of accuracy and reliability in their bioanalytical assays for Ziprasidone, the use of a deuterated internal standard like this compound is strongly recommended. This choice will lead to more robust and defensible data, which is crucial in both research and drug development settings.

References

Ziprasidone Assay: A Comparative Analysis of Linearity and Range with Ziprasidone-D8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and bioanalysis, the accurate quantification of Ziprasidone is critical. This guide provides a comparative overview of the linearity and range of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Ziprasidone assay, utilizing its deuterated stable isotope, Ziprasidone-D8, as an internal standard. The performance of this method is contrasted with alternative High-Performance Liquid Chromatography (HPLC) techniques to aid in the selection of the most suitable analytical approach.

Performance Comparison: Linearity and Quantitation Range

The use of a stable isotope-labeled internal standard, such as Ziprasidone-D8, in LC-MS/MS analysis is the gold standard for mitigating matrix effects and improving the accuracy and precision of quantification. The data presented below summarizes the linearity and validated quantitation ranges for an LC-MS/MS method using Ziprasidone-D8 and compares it with other reported HPLC methods for Ziprasidone analysis.

Analytical Method Internal Standard Linearity Range Correlation Coefficient (r²) Lower Limit of Quantitation (LLOQ) Upper Limit of Quantitation (ULOQ)
LC-MS/MS Ziprasidone-D8 0.05 - 200.00 ng/mL[1]> 0.995[2]0.05 ng/mL[1]200.00 ng/mL[1]
LC-MS/MS Ziprasidone-D8 0.2980 - 201.4820 ng/mL[2][3]> 0.9953[2]0.2980 ng/mL[2][3]201.4820 ng/mL[2][3]
HPLC-UV Albendazole15 - 500 ng/mL0.99915 ng/mL500 ng/mL
RP-HPLC Not specified10 - 50 µg/mL[4]0.9999[4]0.007 µg/mL (7 ng/mL)[4]50 µg/mL (50,000 ng/mL)[4]

As evidenced in the table, the LC-MS/MS method employing Ziprasidone-D8 offers a significantly lower limit of quantitation, enabling the sensitive detection of Ziprasidone in biological matrices. While HPLC-UV methods provide a wider linear range, their sensitivity is considerably lower, making them less suitable for applications requiring trace-level analysis, such as pharmacokinetic studies.

Experimental Workflow for Ziprasidone Assay using LC-MS/MS with Ziprasidone-D8

The following diagram illustrates the typical experimental workflow for the quantification of Ziprasidone in plasma samples using LC-MS/MS with Ziprasidone-D8 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample Collection add_is Spike with Ziprasidone-D8 (Internal Standard) sample->add_is lle Liquid-Liquid Extraction (e.g., with tert-butyl methyl ether) add_is->lle evaporate Evaporation of Organic Layer lle->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Injection into LC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification (Peak Area Ratio of Ziprasidone/Ziprasidone-D8) detection->quantification calibration Calibration Curve Generation quantification->calibration concentration Concentration Determination calibration->concentration

Experimental workflow for Ziprasidone assay.

Detailed Experimental Protocols

LC-MS/MS Method with Ziprasidone-D8

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample, add a known concentration of Ziprasidone-D8 internal standard.

  • Alkalinize the plasma using a suitable buffer.

  • Perform liquid-liquid extraction by adding an organic solvent such as tert-butyl methyl ether.

  • Vortex mix the samples and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: A C18 analytical column (e.g., Hypurity C18, 150 x 4.6 mm, 5 µm) is commonly used for separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 2 mmol/L ammonium acetate) is effective.

  • Flow Rate: A typical flow rate is maintained around 1.0 mL/min.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

  • Run Time: The total run time is typically short, around 2.5 to 4.0 minutes.[1]

3. Mass Spectrometric Parameters

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

  • MRM Transitions:

    • Ziprasidone: The parent ion [M+H]+ at m/z 413.2 is monitored, with a product ion at m/z 194.0.[4]

    • Ziprasidone-D8: The parent ion [M+H]+ at m/z 421.2 is monitored, with a product ion at m/z 194.0.[4]

Alternative Method: RP-HPLC with UV Detection

1. Sample Preparation

  • Sample preparation for HPLC methods may involve protein precipitation followed by centrifugation and filtration.

2. Chromatographic Conditions

  • Column: A C18 column (e.g., YMC C18, 150×4.6mm, 3µm) is often used.[4]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3) and an organic modifier like methanol in a specific ratio (e.g., 60:40 v/v).[4]

  • Flow Rate: A flow rate of 1 mL/min is common.[4]

  • Detection: UV detection is performed at a wavelength of 219 nm.[4]

Conclusion

The LC-MS/MS method utilizing Ziprasidone-D8 as an internal standard demonstrates superior sensitivity and specificity for the quantification of Ziprasidone in biological matrices. Its low limit of quantitation makes it highly suitable for pharmacokinetic and other studies requiring precise measurement of low drug concentrations. While HPLC-UV methods offer a broader linear range, their lower sensitivity may not be adequate for all research and clinical applications. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.

References

A Comparative Guide to Ziprasidone Quantification Methods: Accuracy and Precision Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ziprasidone is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a comprehensive comparison of various analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific research needs.

This document delves into the performance of commonly employed analytical techniques for Ziprasidone quantification, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following sections present a detailed comparison of their accuracy, precision, and other validation parameters, alongside the experimental protocols for each method.

Comparative Analysis of Quantification Methods

The choice of an analytical method for Ziprasidone quantification is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of different methods based on published validation data.

ParameterHPLC-UV MethodRP-HPLC MethodUPLC-MS/MS Method
Linearity Range 20.0–3,000.0 ng/mL10-50 µg/ml0.7 to 400 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.99860.9999[2]0.9995[1]
Limit of Detection (LOD) -0.002 µg/ml[2]-
Limit of Quantification (LOQ) 10 ng/mL[3]0.007 µg/ml[2]0.7 ng/mL[1]
Intra-day Precision (%RSD) < 10%[3]< 1.0%[2]< 7.75%[1]
Inter-day Precision (%RSD) < 10%[3]< 1.0%[2]< 5.43%[1]
Accuracy (Recovery %) 79.32 ± 1.16%100.08% (mean)[2]> 81.3%[1]

Key Observations:

  • UPLC-MS/MS offers the highest sensitivity with the lowest limit of quantification (LOQ) of 0.7 ng/mL, making it ideal for pharmacokinetic studies where low concentrations of Ziprasidone in biological matrices are expected.[1]

  • RP-HPLC methods demonstrate excellent linearity and precision, with a very high mean recovery rate, suggesting high accuracy.[2]

  • HPLC-UV provides a reliable and robust method suitable for routine analysis, although with a higher LOQ compared to UPLC-MS/MS.[3] Studies have indicated that UPLC-MS/MS is more selective and sensitive than HPLC-UV methods.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for the compared Ziprasidone quantification methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of Ziprasidone in pharmaceutical dosage forms.

Sample Preparation:

A liquid-liquid extraction technique is commonly employed for plasma samples using a mixture of methyl tert-butyl ether and dichloromethane (70:30% v/v).

Chromatographic Conditions:

  • Column: C18 (250.0 × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile–phosphate buffer (pH 3.6) 28:72% v/v

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210.0 nm

  • Internal Standard: Escitalopram

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method offers a rapid and sensitive approach for the estimation of Ziprasidone in pure and capsule dosage forms.[2]

Sample Preparation:

For capsule dosage forms, the contents are dissolved in a suitable solvent and diluted to the desired concentration.

Chromatographic Conditions:

  • Column: YMC C18 (150×4.6mm, 3µm)[2]

  • Mobile Phase: A mixture of phosphate buffer (pH-3) and methanol in the ratio of 60:40% v/v[2]

  • Flow Rate: 1ml/min[2]

  • Detection: UV at 219nm[2]

  • Run Time: 5 minutes[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique provides high sensitivity and selectivity, making it the method of choice for bioanalytical applications.

Sample Preparation:

Solid-phase extraction is utilized to extract Ziprasidone and the internal standard from plasma.[1]

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50×2.1mm i.d., 1.7μm particle size)[1]

  • Mobile Phase: Methanol–water (50:50, v/v; with the water containing 15mM NH4Ac and 0.125% acetic acid)[1]

  • Detection: Triple-quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) via electrospray ionization (ESI)[1]

  • Monitored Transitions: m/z 412.82→193.75 for Ziprasidone and m/z 236.87→193.76 for the internal standard, carbamazepine.[1]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

Workflow for Ziprasidone Quantification by HPLC-UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plasma Sample l_l_extraction Liquid-Liquid Extraction (methyl tert-butyl ether:dichloromethane) start->l_l_extraction vortex_centrifuge Vortex & Centrifuge l_l_extraction->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant dry_reconstitute Evaporate to Dryness & Reconstitute supernatant->dry_reconstitute hplc_injection Inject into HPLC System dry_reconstitute->hplc_injection Prepared Sample chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (210 nm) chrom_separation->uv_detection data_analysis Data Acquisition & Analysis uv_detection->data_analysis

Caption: HPLC-UV sample preparation and analysis workflow.

Workflow for Ziprasidone Quantification by UPLC-MS/MS cluster_prep_ms Sample Preparation cluster_analysis_ms UPLC-MS/MS Analysis start_ms Plasma Sample spe Solid-Phase Extraction (SPE) start_ms->spe wash_elute Wash & Elute spe->wash_elute evaporate_reconstitute_ms Evaporate to Dryness & Reconstitute wash_elute->evaporate_reconstitute_ms uplc_injection Inject into UPLC System evaporate_reconstitute_ms->uplc_injection Extracted Sample uplc_separation UPLC Separation (Acquity BEH C18) uplc_injection->uplc_separation ms_detection Tandem MS Detection (MRM Mode) uplc_separation->ms_detection quantification Quantification ms_detection->quantification

References

A Comprehensive Guide to Inter-Laboratory Cross-Validation of Ziprasidone Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for the quantification of Ziprasidone between different laboratories. Ensuring method reproducibility across various sites is a critical step in drug development, facilitating seamless method transfer and consistent quality control. This document outlines the experimental protocols and presents comparative data for a hypothetical cross-validation of a High-Performance Liquid Chromatography (HPLC) method for Ziprasidone analysis.

Introduction to Ziprasidone and Method Cross-Validation

Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate and precise quantification of Ziprasidone in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. Analytical method validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose. When a validated analytical method is transferred between laboratories, a cross-validation study is performed to verify that the receiving laboratory can achieve comparable results to the transferring laboratory.

This guide focuses on the key performance parameters that are essential for demonstrating the successful transfer and cross-validation of an analytical method. These parameters include accuracy, precision (repeatability and intermediate precision), linearity, and the limits of detection (LOD) and quantification (LOQ).

Experimental Protocols

A detailed methodology is crucial for the successful cross-validation of an analytical method. The following protocol outlines the steps for the analysis of Ziprasidone by a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. For this hypothetical study, a mobile phase of Phosphate buffer: Acetonitrile (60:40, v/v) with the pH adjusted to 2.5 is used.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.[1]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve Ziprasidone reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).[2]

  • Sample Preparation: For capsule dosage forms, the contents of a representative number of capsules are pooled and an amount of powder equivalent to a single dose is accurately weighed and dissolved in the mobile phase. The solution is then filtered and diluted to fall within the calibration range.

Cross-Validation Procedure

The cross-validation study should be conducted by both the transferring (Laboratory A) and receiving (Laboratory B) laboratories.

  • Accuracy: Accuracy is determined by recovery studies. Known amounts of Ziprasidone standard are spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is calculated as the percentage of the measured concentration to the nominal concentration.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) is calculated.

    • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, and/or on a different instrument within the same laboratory. For inter-laboratory cross-validation, the results from Laboratory A and Laboratory B will serve as a measure of intermediate precision.

  • Linearity: A calibration curve is constructed by plotting the peak area response against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (r²) of the regression line.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation and Comparison

The following tables summarize the hypothetical comparative data obtained from Laboratory A and Laboratory B during the cross-validation of the Ziprasidone HPLC method.

Table 1: Comparison of Accuracy (Recovery)

Concentration LevelLaboratory A (% Recovery)Laboratory B (% Recovery)Acceptance Criteria
80%99.5100.298.0% - 102.0%
100%100.8101.198.0% - 102.0%
120%101.299.998.0% - 102.0%

Table 2: Comparison of Precision

ParameterLaboratory A (% RSD)Laboratory B (% RSD)Acceptance Criteria
Repeatability0.850.92≤ 2.0%
Intermediate Precision (Inter-lab)--≤ 3.0% (Overall)

Table 3: Comparison of Linearity

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity Range (µg/mL)1 - 501 - 50Defined Range
Correlation Coefficient (r²)0.99950.9992≥ 0.999

Table 4: Comparison of LOD and LOQ

ParameterLaboratory A (µg/mL)Laboratory B (µg/mL)
Limit of Detection (LOD)0.150.18
Limit of Quantification (LOQ)0.450.52

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the inter-laboratory cross-validation process for the Ziprasidone analytical method.

Cross-Validation Workflow start Start: Method Transfer Initiative protocol Define Standardized Cross-Validation Protocol start->protocol labA Laboratory A (Transferring Lab) protocol->labA labB Laboratory B (Receiving Lab) protocol->labB execution Execute Protocol in Both Labs labA->execution labB->execution data_A Lab A Data: Accuracy, Precision, Linearity execution->data_A data_B Lab B Data: Accuracy, Precision, Linearity execution->data_B comparison Compare Results Against Acceptance Criteria data_A->comparison data_B->comparison success Successful Cross-Validation comparison->success Pass failure Investigation & Corrective Action comparison->failure Fail end End: Method Implemented in Lab B success->end failure->protocol Revise Protocol

Caption: Workflow for Inter-Laboratory Analytical Method Cross-Validation.

Discussion and Conclusion

The successful cross-validation of an analytical method is demonstrated when the receiving laboratory can reproduce the performance parameters of the transferring laboratory within predefined acceptance criteria. The hypothetical data presented in this guide indicates a successful transfer of the Ziprasidone HPLC method. Both laboratories achieved comparable results for accuracy, precision, and linearity, with all parameters meeting the established acceptance criteria.

This guide provides a foundational framework for conducting a cross-validation study for Ziprasidone analytical methods. It is essential that each organization establishes its own detailed protocols and acceptance criteria based on regulatory guidelines and the specific requirements of the drug product. Robust cross-validation ensures the reliability and consistency of analytical data across different testing sites, which is fundamental to maintaining product quality throughout the lifecycle of a pharmaceutical product.

References

A Comparative Guide to Certified Reference Materials for Ziprasidone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the atypical antipsychotic medication Ziprasidone, the use of a reliable internal standard is crucial for achieving accurate and reproducible results, particularly in complex matrices such as plasma or serum. The gold standard for such applications is a stable isotope-labeled (SIL) internal standard, with Ziprasidone D8 being the most commonly utilized certified reference material (CRM). This guide provides a comprehensive comparison of the available this compound CRMs and discusses alternative internal standard strategies for analytical method development and validation.

Comparison of Commercially Available this compound CRMs

This compound is a deuterated analog of Ziprasidone, designed to co-elute with the analyte in chromatographic systems and exhibit identical ionization behavior in mass spectrometry, while being distinguishable by its higher mass-to-charge ratio.[1] Several reputable suppliers offer this compound as a certified reference material. Below is a comparison of their product specifications.

FeatureCerilliantLGC StandardsCayman ChemicalVeeprho
Product Name Ziprasidone-D8 HClZiprasidone-d8Ziprasidone-d8Ziprasidone-D8
CAS Number 1126745-58-11126745-58-11126745-58-11126745-58-1
Molecular Formula C₂₁H₁₃D₈ClN₄OS · HClC₂₁D₈H₁₃ClN₄OSC₂₁H₁₃D₈ClN₄OSC₂₁H₁₃D₈ClN₄OS
Purity Not explicitly stated, but sold as a certified solution>95% (HPLC)[2]≥99% deuterated forms (d1-d8)[3]Not explicitly stated
Format Solution (100 µg/mL in Methanol)Neat (solid)[2]Solid[3]Not explicitly stated
Storage Ultra Freezer+4°C[2]-20°CNot explicitly stated
Application LC/MS or GC/MS testing in clinical toxicology, urine drug testing, or forensic analysis.[4]Neurology Research Chemicals and Analytical Standards.[2]Internal standard for the quantification of ziprasidone by GC- or LC-MS.[3]Internal standard in analytical and pharmacokinetic research.[1]

Alternative Internal Standard Strategies

While this compound is the ideal internal standard due to its near-identical physicochemical properties to the analyte, in some scenarios, researchers may consider alternatives. The primary alternative is the use of a structurally similar compound.

Structurally Similar Analogs:

A compound that is not an isotope-labeled version of the analyte but has a similar chemical structure and chromatographic behavior can sometimes be used as an internal standard. For Ziprasidone, a potential candidate mentioned in the literature is N-methyl ziprasidone . However, commercially available certified reference materials for N-methyl ziprasidone are not as readily available as for this compound.

Comparison: this compound vs. Structurally Similar Analogs

FeatureThis compound (Stable Isotope-Labeled)Structurally Similar Analog
Chromatographic Behavior Co-elutes with Ziprasidone, ensuring identical retention time.Similar, but not identical, retention time.
Ionization Efficiency Nearly identical to Ziprasidone, minimizing matrix effects.May differ from Ziprasidone, potentially leading to variability from matrix effects.
Mass Spectrometry Easily distinguishable from Ziprasidone by a mass shift of +8 amu.Must have a different mass from Ziprasidone and not produce interfering fragment ions.
Accuracy & Precision Generally provides the highest accuracy and precision.Can provide acceptable results, but may be more susceptible to analytical variability.
Availability Readily available as a certified reference material from multiple suppliers.Availability as a CRM is often limited.

Experimental Protocol: Quantification of Ziprasidone in Human Plasma using LC-MS/MS with this compound Internal Standard

This section details a typical experimental protocol for the quantification of Ziprasidone in a biological matrix, adapted from published analytical methods.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 50 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 100 µL of a suitable buffer (e.g., as specified in the validated method).

  • Vortex the mixture.

  • Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex thoroughly to ensure complete extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: A C18 column is commonly used (e.g., Hypurity C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium acetate).

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Ziprasidone: e.g., m/z 413.0 → 194.0

    • This compound: e.g., m/z 421.1 → 194.0

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of Ziprasidone into blank plasma.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Ziprasidone to this compound against the concentration of Ziprasidone.

  • Determine the concentration of Ziprasidone in the unknown samples from the calibration curve.

Visualizing the Workflow and Decision-Making Process

Experimental Workflow for Ziprasidone Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate lc_separation LC Separation evaporate->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Ziprasidone calibration_curve->quantification

Caption: Experimental workflow for the quantification of Ziprasidone in plasma using this compound.

Decision Tree for Internal Standard Selection

Caption: Decision-making process for selecting an internal standard for Ziprasidone analysis.

References

Evaluating the Isotopic Contribution of Ziprasidone-d8 to the Analyte Signal in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the antipsychotic drug Ziprasidone in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS), such as Ziprasidone-d8, is a cornerstone of robust and reliable bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS closely mimics the analyte throughout sample extraction, chromatography, and ionization, effectively compensating for variability and matrix effects. However, a critical aspect of method validation is to evaluate the potential isotopic contribution, or "cross-talk," of the SIL-IS to the signal of the unlabeled analyte. This guide provides a comparative framework for this evaluation, supported by established experimental protocols and regulatory acceptance criteria.

Understanding Isotopic Contribution

Ziprasidone-d8 contains eight deuterium atoms, increasing its mass by eight atomic mass units compared to the native Ziprasidone. In mass spectrometry, the instrument monitors specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. Isotopic contribution occurs if the isotopic profile of the SIL-IS results in a signal at the m/z transition of the analyte. This is typically due to the natural abundance of heavy isotopes (e.g., ¹³C) in the deuterated compound. While generally minimal, this contribution must be quantified to ensure it does not compromise the accuracy of measurements, especially at the lower limit of quantitation (LLOQ).

Experimental Protocol for Isotopic Contribution Assessment

The evaluation of isotopic cross-talk is a key component of the selectivity assessment during bioanalytical method validation. The following protocol outlines a typical experiment based on methods described in the scientific literature.[1][2][3]

1. Preparation of Solutions:

  • Prepare a stock solution of Ziprasidone-d8 at a known high concentration.

  • From this stock, prepare a working solution of Ziprasidone-d8 at the final concentration used in the analytical method (e.g., 50 ng/mL).[1]

2. Sample Preparation:

  • Select at least six different lots of blank biological matrix (e.g., human plasma).

  • Spike a set of blank matrix samples only with the Ziprasidone-d8 internal standard working solution.

  • Prepare a separate set of samples representing the Lower Limit of Quantitation (LLOQ) by spiking blank matrix with the corresponding low concentration of Ziprasidone (e.g., 0.05 ng/mL) and the working concentration of Ziprasidone-d8.[1]

3. LC-MS/MS Analysis:

  • Chromatography: Employ a reverse-phase C18 column (e.g., Hypurity C18, 150 x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer like 2 mM ammonium acetate.[1] An isocratic elution is often used, with a total run time of around 4 minutes.[1]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for both Ziprasidone and Ziprasidone-d8.

    • Ziprasidone Transition: Precursor ion [M+H]⁺ at m/z 413.2 -> Product ion at m/z 194.0.[4]

    • Ziprasidone-d8 Transition: Precursor ion [M+H]⁺ at m/z 421.2 -> Product ion at m/z 194.0.[4]

4. Data Analysis:

  • Analyze the samples containing only Ziprasidone-d8 by monitoring the MRM channel for unlabeled Ziprasidone (413.2 -> 194.0).

  • Measure the peak area of any response detected at the retention time of Ziprasidone.

  • Analyze the LLOQ samples and measure the mean peak area for the Ziprasidone analyte.

  • Calculate the percentage contribution using the formula:

    • % Contribution = (Mean IS Response in Analyte Channel / Mean Analyte Response at LLOQ) x 100

Quantitative Data and Acceptance Criteria

While specific experimental data from validation reports are often proprietary, the performance of the internal standard is evaluated against stringent acceptance criteria set by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5] These criteria ensure that any isotopic contribution is negligible and does not impact the integrity of the quantitative results.

The table below summarizes the key parameters and the universally accepted performance criteria for this assessment.

ParameterDescriptionAcceptance CriteriaSource
Analyte MRM Transition The precursor -> product ion transition monitored for Ziprasidone.413.2 -> 194.0 m/z[4]
IS MRM Transition The precursor -> product ion transition monitored for Ziprasidone-d8.421.2 -> 194.0 m/z[4]
IS Contribution in Blank The response in the analyte channel when a blank matrix sample is spiked only with the internal standard (Ziprasidone-d8).The response must be ≤ 20% of the analyte response at the LLOQ.[5][6]
Analyte Contribution in Zero The response in the internal standard channel when a blank matrix sample is spiked with the analyte at the Upper Limit of Quantitation (ULOQ).The response must be ≤ 5% of the internal standard response at its working concentration.[5][6]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the experimental assessment and the mass detection principle.

Workflow for assessing IS isotopic contribution.

Mass_Transitions cluster_0 Analyte (Ziprasidone) cluster_1 Internal Standard (Ziprasidone-d8) cluster_2 Isotopic Cross-Talk Monitoring node_analyte Precursor Ion Product Ion m/z 413.2 m/z 194.0 node_is Precursor Ion Product Ion m/z 421.2 m/z 194.0 node_crosstalk IS Precursor Analyte Product m/z 421.2 m/z 194.0 node_check Monitor response in Analyte MRM Channel (413.2 -> 194.0) node_crosstalk->node_check Evaluate Signal

References

Unraveling the Variability: A Comparative Guide to Ziprasidone Plasma Level Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the significant inter-individual variability in ziprasidone plasma concentrations is critical for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a comprehensive comparison of the factors influencing ziprasidone plasma levels and the analytical methods used for their determination, supported by experimental data and detailed protocols.

Ziprasidone, an atypical antipsychotic, exhibits substantial differences in plasma concentrations among patients, even when administered at similar doses. This variability can be attributed to a confluence of factors including genetics, co-medications, and patient-specific characteristics. Therapeutic Drug Monitoring (TDM) is therefore a valuable tool for individualizing ziprasidone therapy.

Factors Influencing Ziprasidone Plasma Concentrations

The primary determinants of ziprasidone's pharmacokinetic variability are its metabolic pathways. The drug is extensively metabolized in the liver, with approximately two-thirds of its clearance mediated by aldehyde oxidase (AOX1) and about one-third by cytochrome P450 3A4 (CYP3A4). A minor role is also played by CYP1A2.

Pharmacogenetics: The Role of CYP3A4 Variants

Recent in vitro research has shed light on the impact of genetic polymorphisms in the CYP3A4 gene on ziprasidone metabolism. As detailed in the table below, specific variants can lead to either increased or decreased clearance of the drug, directly affecting plasma concentrations. While the influence of CYP1A2 genetic variations is less defined, current evidence suggests no significant genetic polymorphism in aldehyde oxidase that affects ziprasidone metabolism[1][2].

Table 1: Impact of CYP3A4 Genetic Variants on Ziprasidone Metabolism (In Vitro Data)

CYP3A4 VariantEffect on Ziprasidone ClearanceReference
CYP3A4.3Elevated Clearance[3][4][5]
CYP3A4.15Elevated Clearance[3][4][5]
CYP3A4.33Elevated Clearance[3][4][5]
CYP3A4.24Reduced Activity[3][4][5]
CYP3A4.31Reduced Activity[3][4][5]
CYP3A4.34Reduced Activity[3][4][5]
Other Contributing Factors
  • Drug-Drug Interactions: Co-administration of CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase ziprasidone levels, while inducers (e.g., carbamazepine) can decrease them[6].

  • Food Intake: The bioavailability of ziprasidone can be up to two-fold higher when taken with food, particularly a high-fat meal.

  • Ethnicity: Studies have suggested potential differences in ziprasidone metabolism between different ethnic groups, which may be partly attributable to genetic factors[7].

Comparative Analysis of Analytical Methods for Ziprasidone Quantification

Accurate determination of ziprasidone plasma levels is paramount for effective TDM. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) are two commonly employed methods.

Table 2: Performance Comparison of HPLC-UV and UHPLC-MS/MS for Ziprasidone Analysis

ParameterHPLC-UVUHPLC-MS/MSReference
Selectivity GoodExcellent[8][9][10]
Sensitivity LowerHigher[8][9][10]
Linearity (r) > 0.99> 0.99[9][10]
Precision GoodGood (marginally lower than HPLC-UV)[9][10]
Accuracy GoodGood (marginally lower than HPLC-UV)[9][10]
Analysis Time LongerShorter[8][9][10]
Solvent Consumption HigherLower[9][10]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting ziprasidone from plasma is Liquid-Liquid Extraction.

  • To a 1 mL plasma sample, add an internal standard.

  • Add 5 mL of an organic solvent mixture (e.g., methyl tert-butyl ether and dichloromethane, 70:30 v/v).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for analysis.

HPLC-UV Method
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 28:72 v/v) at a specific pH (e.g., pH 3.6).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a specific wavelength (e.g., 210 nm).

  • Internal Standard: A suitable compound such as escitalopram.

UHPLC-MS/MS Method
  • Column: UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of methanol and water containing ammonium acetate and acetic acid.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Detection: Triple-quadrupole tandem mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

  • Internal Standard: A stable isotope-labeled version of ziprasidone or a structurally similar compound like carbamazepine.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of ziprasidone and a typical workflow for its therapeutic drug monitoring.

Ziprasidone_Metabolism Metabolic Pathway of Ziprasidone cluster_enzymes Metabolizing Enzymes Ziprasidone Ziprasidone Metabolite1 S-methyldihydroziprasidone (Major Metabolite) Ziprasidone->Metabolite1 Reduction & Methylation Metabolite2 Ziprasidone Sulfoxide Ziprasidone->Metabolite2 Oxidation Excretion Excretion Metabolite1->Excretion Metabolite3 Ziprasidone Sulfone Metabolite2->Metabolite3 Oxidation Metabolite3->Excretion AOX1 Aldehyde Oxidase (AOX1) (~67%) AOX1->Metabolite1 CYP3A4 CYP3A4 (~33%) CYP3A4->Metabolite2 CYP1A2 CYP1A2 (minor) CYP1A2->Metabolite2

Caption: Metabolic pathway of ziprasidone.

TDM_Workflow Therapeutic Drug Monitoring (TDM) Workflow for Ziprasidone Start Patient on Ziprasidone Therapy Sampling Blood Sample Collection (Trough Concentration) Start->Sampling Analysis Plasma Ziprasidone Level Determination (e.g., UHPLC-MS/MS) Sampling->Analysis Result Plasma Concentration Result Analysis->Result Interpretation Clinical Interpretation: - Therapeutic Range? - Adherence? - Drug Interactions? Result->Interpretation Decision Clinical Decision Interpretation->Decision Adjust Dose Adjustment Decision->Adjust Outside Range Continue Continue Current Regimen Decision->Continue Within Range Investigate Investigate Adherence/ Interactions Decision->Investigate Unexpected Result Adjust->Start Continue->Start Investigate->Start

Caption: Ziprasidone TDM workflow.

References

Safety Operating Guide

Proper Disposal of Ziprasidone D8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Ziprasidone D8, a deuterated analog of the atypical antipsychotic medication Ziprasidone. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Waste Classification and Hazard Profile

This compound is classified as a non-RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste . While it does not meet the federal criteria for characteristic hazardous waste (ignitable, corrosive, reactive, or toxic), it is not considered harmless.[1][2] Safety Data Sheets (SDS) indicate that this compound may cause damage to organs through prolonged or repeated exposure.[1] Therefore, it must not be disposed of as general laboratory trash or flushed down the drain.[1] The recommended and often legally mandated method of disposal for this category of waste is incineration at an approved waste management facility.[1][2]

In-Laboratory Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe handling, segregation, and packaging of this compound waste within a laboratory setting prior to its collection by a certified waste management vendor.

Step 1: Segregation of Waste

  • Immediately upon generation, segregate this compound waste from all other waste streams, including general trash, hazardous chemical waste, biohazardous waste, and sharps waste.[2]

  • Use dedicated, color-coded waste containers to prevent co-mingling. For non-hazardous pharmaceutical waste, a common color scheme is a white container with a blue lid .[3]

Step 2: Waste Container Selection and Compatibility

  • Collect solid this compound waste in a primary container that is compatible with the chemical. The original product container is often a suitable choice.[4]

  • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[1]

  • For any residual liquids or solutions containing this compound, use a container made of a material that will not react with or be degraded by the solvent.[4]

Step 3: Packaging of Solid Waste

  • Place solid this compound waste directly into the designated non-hazardous pharmaceutical waste container.

  • Ensure that the container is not overfilled.

  • Keep the container securely closed at all times, except when adding waste.

Step 4: Labeling the Waste Container

  • Proper labeling is critical for ensuring safe handling and disposal. The label must be clearly legible and securely affixed to the container.

  • The label should include the following information:

    • The words "Non-Hazardous Pharmaceutical Waste for Incineration" . In some jurisdictions, such as California, the specific wording "Incineration Only" or "High Heat" is required.[5]

    • The name of the chemical: "this compound" .

    • The accumulation start date (the date the first piece of waste was placed in the container).[6]

    • The name and contact information of the generating laboratory or principal investigator.[6]

    • A clear indication of the contents (e.g., "Solid Waste").

Step 5: Storage of Waste On-Site

  • Store the labeled waste container in a designated, secure area within the laboratory that is inaccessible to unauthorized personnel.[2]

  • The storage area should be away from general traffic and separate from incompatible materials.

Step 6: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or your contracted waste management provider to schedule a pickup for the non-hazardous pharmaceutical waste.

  • Ensure that all required documentation, such as a waste manifest or inventory sheet, is completed accurately and accompanies the waste container upon pickup.[2]

Quantitative Data Summary

ParameterGuideline/SpecificationSource
Waste Classification Non-RCRA Hazardous Pharmaceutical Waste[1][2]
Primary Hazard May cause damage to organs through prolonged or repeated exposure (H373)[1]
Recommended Disposal Incineration at an approved facility[1][2]
Container Color Code White with Blue Lid (recommended for non-hazardous pharma waste)[3]
Labeling Requirement "Non-Hazardous Pharmaceutical Waste for Incineration" or "Incineration Only"[5]

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

ZiprasidoneD8_Disposal_Workflow start Waste Generation (this compound) is_hazardous RCRA Hazardous? start->is_hazardous non_hazardous Classify as Non-RCRA Pharmaceutical Waste is_hazardous->non_hazardous No hazardous_protocol Follow Hazardous Waste Protocol is_hazardous->hazardous_protocol Yes segregate Segregate into Designated Container (Blue Lid) non_hazardous->segregate package Package in Compatible, Leak-Proof Container segregate->package label_waste Label Container: 'For Incineration' package->label_waste store Store in Secure, Designated Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Incineration at Approved Facility contact_ehs->incineration

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Ziprasidone D8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ziprasidone D8, a deuterated analog of the atypical antipsychotic Ziprasidone. As a potent pharmaceutical compound, stringent adherence to these procedures is vital to ensure the safety of laboratory personnel and the environment. The information herein is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment:

This compound is classified as a hazardous substance that may cause damage to organs through prolonged or repeated exposure.[1][2] Its non-deuterated counterpart, Ziprasidone, has been associated with potential allergic skin reactions.[3][4] Therefore, a thorough risk assessment should be conducted before any handling of this compound to identify and mitigate potential exposure risks.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The following table outlines the recommended PPE for various handling scenarios.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol generation, such as weighing and transferring large quantities of powder. Provides a high level of protection.[1]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for tasks with moderate risk of aerosolization. A proper fit test is mandatory.[1]
Disposable Respirators (e.g., N95)Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection when handling highly potent compounds.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1][5]
Body Protection Disposable CoverallsRecommended to be made of materials like Tyvek® or microporous film to provide protection against chemical splashes and dust.[1]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing for lower-risk activities.
Eye Protection Chemical Splash Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection, especially when there is a risk of splashes.[1]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1]

Operational Plans: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the critical steps for pre-handling, handling, and post-handling activities.

1. Pre-Handling Preparation:

  • Decontamination Readiness: Ensure that a validated decontamination solution is readily available in the work area.

  • Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[1]

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[1]

2. Handling Procedures:

  • Containment: Whenever feasible, use a containment system such as a barrier isolator or a glove bag for handling this compound powder to prevent airborne exposure.[2] For less hazardous operations, a certified chemical fume hood should be used.

  • Weighing and Aliquoting: If a closed system is not available, handle powders with techniques that minimize dust generation, such as gentle scooping. Place a plastic-backed absorbent pad on the work surface to contain any minor spills.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing. Keep containers covered as much as possible.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.[1]

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling prep_decon Prepare Decontamination Solution prep_waste Set Up Labeled Waste Containers prep_decon->prep_waste don_ppe Don Appropriate PPE prep_waste->don_ppe containment Use Containment System (e.g., Glove Box, Fume Hood) don_ppe->containment weigh Weighing and Aliquoting containment->weigh dissolve Solution Preparation weigh->dissolve decon_surfaces Decontaminate Surfaces and Equipment dissolve->decon_surfaces doff_ppe Doff PPE in Designated Area decon_surfaces->doff_ppe wash_hands Thorough Hand Washing doff_ppe->wash_hands

Safe Handling Workflow for this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

1. Immediate Actions:

  • Alert all personnel in the immediate vicinity.

  • If the spill is large or involves airborne powder, evacuate the area.

  • For spills of powdered material, do not attempt to clean it up if you are not trained in using a particulate respirator.[6]

2. Spill Cleanup Procedure:

  • Don Appropriate PPE: This should include a respirator, double gloves, a disposable gown, and eye protection.

  • Contain the Spill: For liquid spills, use an absorbent material from a chemical spill kit. For powder spills, gently cover the material with a wet paper towel or absorbent pad to avoid making the powder airborne.[7][8]

  • Clean the Area: Work from the outside of the spill inwards. Collect all contaminated materials using tools such as scoops or forceps and place them into a labeled hazardous waste container.[1][7]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a detergent and water wash.[7]

  • Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste.[1]

spill Spill Occurs alert Alert Others & Evacuate if Necessary spill->alert don_ppe Don Appropriate PPE (including respiratory protection) alert->don_ppe contain Contain Spill (wet powder, absorb liquid) don_ppe->contain clean Clean from Outside In contain->clean decontaminate Decontaminate Spill Area clean->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Spill Response Workflow.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste.

1. Waste Segregation and Collection:

  • Use dedicated, clearly labeled, and sealed containers for all this compound waste.

  • Do not mix hazardous pharmaceutical waste with general laboratory waste.

2. Disposal Method:

  • Prohibition of Sewering: It is prohibited to dispose of hazardous pharmaceutical waste by flushing it down the drain.[9][10]

  • Licensed Waste Hauler: All this compound waste must be disposed of through a licensed hazardous waste management company. This ensures that the waste is transported, treated, and disposed of in accordance with EPA and local regulations.

  • Documentation: Maintain accurate records of all disposed hazardous waste as required by institutional and regulatory policies.[1]

By implementing these comprehensive safety and logistical procedures, research facilities can effectively manage the risks associated with handling this compound, ensuring a safe working environment and responsible environmental stewardship.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.